molecular formula C9H15NO3 B2408841 cis-4-Acetamidocyclohexanecarboxylic acid CAS No. 102390-34-1

cis-4-Acetamidocyclohexanecarboxylic acid

Cat. No.: B2408841
CAS No.: 102390-34-1
M. Wt: 185.223
InChI Key: RQFVEAIRYQPUCC-ZKCHVHJHSA-N
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Description

Cis-4-Acetamidocyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.223. The purity is usually 95%.
BenchChem offers high-quality cis-4-Acetamidocyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-4-Acetamidocyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetamidocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(11)10-8-4-2-7(3-5-8)9(12)13/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFVEAIRYQPUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90942-88-4
Record name 4-acetamidocyclohexane-1-carboxylic acid
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Foundational & Exploratory

Chemical structure and properties of cis-4-Acetamidocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of cis-4-Acetamidocyclohexanecarboxylic Acid

Executive Summary

cis-4-Acetamidocyclohexanecarboxylic acid (CAS: 845506-93-6 ) is a stereochemically defined cyclohexane scaffold used primarily as a building block in medicinal chemistry and peptidomimetic design.[1] Unlike its trans-isomer—which mimics extended peptide chains—the cis-conformer introduces a specific spatial curvature (a "turn" motif) into molecular backbones. This guide details its structural architecture, synthetic pathways, and utility in constraining the conformational space of bioactive molecules.

Molecular Architecture & Stereochemistry

The distinct utility of cis-4-acetamidocyclohexanecarboxylic acid lies in its stereochemistry. The cyclohexane ring serves as a rigid spacer between the carboxylic acid (C-terminus mimic) and the acetamido group (N-terminus mimic).

Conformational Analysis
  • Configuration: cis-1,4-disubstitution.

  • Chair Conformation: In the lowest energy chair form, one substituent occupies an equatorial position, while the other is forced into an axial position. This contrasts with the trans-isomer, which can adopt a thermodynamically superior diequatorial conformation.

  • Implication: The axial substituent introduces 1,3-diaxial interactions, making the cis-isomer generally less thermodynamically stable than the trans-isomer but essential for accessing specific "bent" receptor binding pockets.

Table 1: Stereochemical Comparison

Featurecis-Isomer (Target)trans-Isomer
Substituent Orientation Axial / EquatorialEquatorial / Equatorial (Major)
Molecular Shape Bent / CurvedLinear / Extended
Thermodynamic Stability Lower (due to axial strain)Higher (diequatorial)
Biological Mimicry

-Turn / Hairpin loops
Extended

-sheet
Structural Visualization

Stereochemistry cluster_0 Conformational Dynamics Cis_Chair1 cis-Conformer A (Axial-COOH, Eq-NHAc) Cis_Chair2 cis-Conformer B (Eq-COOH, Axial-NHAc) Cis_Chair1->Cis_Chair2 Ring Flip (Equilibrium) Trans_Chair trans-Isomer (Diequatorial - Stable) Cis_Chair1->Trans_Chair Epimerization (Thermodynamic Sink)

Figure 1: Conformational equilibrium of the cis-isomer and its potential epimerization to the trans-form.

Physicochemical Properties

  • IUPAC Name: cis-4-(Acetylamino)cyclohexanecarboxylic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 185.22 g/mol

  • CAS Number: 845506-93-6[1][2][3]

  • Physical State: White to off-white crystalline solid.

Table 2: Predicted Physicochemical Parameters

PropertyValue / DescriptorNote
Solubility DMSO, Methanol, EthanolPoor water solubility compared to free amino acid.
pKa (Acid) ~4.8Typical for aliphatic carboxylic acids.
LogP ~0.5 - 0.8More lipophilic than the zwitterionic precursor.
H-Bond Donors 2 (NH, OH)Critical for receptor binding.
H-Bond Acceptors 3 (C=O amide, C=O acid, OH)

Synthetic Pathways & Manufacturing

The synthesis typically proceeds from 4-aminobenzoic acid (PABA) or 4-aminocyclohexanecarboxylic acid . The critical challenge is controlling the stereochemistry to favor the cis-isomer, as hydrogenation often yields mixtures.

Synthesis Protocol
  • Hydrogenation (Stereocontrol Step):

    • Precursor: 4-Aminobenzoic acid.

    • Catalyst: Rhodium on Alumina (Rh/Al

      
      O
      
      
      
      ) or Ruthenium (Ru/C).
    • Conditions: High pressure H

      
      . Rhodium catalysts often favor cis-hydrogenation (syn-addition), whereas acidic conditions or specific solvents can promote isomerization to the trans-form.
      
  • Isomer Separation:

    • Fractional crystallization is used to separate cis-4-aminocyclohexanecarboxylic acid from the trans-isomer. The cis-amino acid is the immediate precursor.

  • N-Acetylation:

    • The purified cis-amine is treated with acetic anhydride or acetyl chloride in the presence of a mild base (e.g., sodium acetate or pyridine) to yield the target acetamido derivative.

Process Flow Diagram

Synthesis PABA 4-Aminobenzoic Acid H2_Step Hydrogenation (Rh/Al2O3, H2, 50 atm) PABA->H2_Step Mixture Mixture of cis/trans 4-Aminocyclohexanecarboxylic acid H2_Step->Mixture Separation Fractional Crystallization Mixture->Separation Cis_Amine cis-4-Aminocyclohexanecarboxylic acid (CAS: 3685-23-2) Separation->Cis_Amine Isolate cis Acetylation N-Acetylation (Ac2O, AcOH/H2O) Cis_Amine->Acetylation Target cis-4-Acetamidocyclohexanecarboxylic acid (CAS: 845506-93-6) Acetylation->Target

Figure 2: Synthetic route highlighting the critical stereochemical separation step.

Applications in Drug Development

Peptidomimetics & Scaffold Design

The cis-4-acetamidocyclohexanecarboxylic acid moiety is a "constrained amino acid." In peptide chains, free rotation around the C


-C

bonds allows for entropic loss upon binding. Replacing flexible residues with this rigid cyclohexane scaffold locks the conformation.
  • Beta-Turn Mimicry: The cis-geometry forces the N-terminus and C-terminus into a proximity that mimics the

    
     to 
    
    
    
    hydrogen bonding seen in
    
    
    -turns.
  • Linker Chemistry: Used in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs) where a non-linear, rigid linker is required to position domains correctly.

Metabolic Stability

Incorporating a cyclohexane ring protects the amide bond from rapid enzymatic hydrolysis by peptidases, extending the half-life of the drug candidate compared to linear peptide analogues.

Analytical Characterization

To validate the identity of CAS 845506-93-6, researchers should look for the following spectral signatures:

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       ~12.0 ppm (s, 1H, -COOH).
      
    • 
       ~7.8 ppm (d, 1H, -NH-CO-).
      
    • 
       ~3.6-3.8 ppm (m, 1H, CH-N, axial/equatorial dependent).
      
    • 
       ~1.8 ppm (s, 3H, -COCH
      
      
      
      ).
    • 
       ~1.4-2.0 ppm (m, 8H, Cyclohexane ring protons). Note: The cis-isomer typically shows a more complex splitting pattern due to the axial/equatorial dynamics compared to the highly symmetric trans-isomer.
      
  • Mass Spectrometry (ESI):

    • [M+H]

      
       expected at m/z 186.1.
      
    • [M-H]

      
       expected at m/z 184.1.
      

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.

References

  • Arctom Scientific. (n.d.). cis-4-Acetamidocyclohexanecarboxylic acid - CAS 845506-93-6.[1][2][3] Retrieved from

  • BLD Pharm. (n.d.). Product Analysis: cis-4-Acetamidocyclohexanecarboxylic acid. Retrieved from

  • ChemicalBook. (2025).[4] cis-4-Aminocyclohexanecarboxylic acid (Precursor Data). Retrieved from

  • National Institutes of Health (NIH). (2008). Crystal structure and synthesis of cis-4-(tosyloxymethyl)cyclohexanecarboxylic acid. PMC. Retrieved from

  • Thermo Scientific Chemicals. (2025). cis-4-Aminocyclohexanecarboxylic acid Specifications. Retrieved from

Sources

Molecular weight and physicochemical characteristics of cis-4-Acetamidocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Characteristics of cis-4-Acetamidocyclohexanecarboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Foreword: The Foundational Importance of Physicochemical Profiling

In the intricate process of drug discovery and development, the journey of a molecule from a promising hit to a viable therapeutic agent is paved with data. Among the most critical datasets are the fundamental physicochemical characteristics of the compound. These properties—molecular weight, solubility, lipophilicity, and ionization state—are not mere data points; they are the primary determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. They govern how a drug is absorbed, distributed, metabolized, and excreted (ADME), and ultimately, its efficacy and safety.

This guide provides a comprehensive technical overview of cis-4-Acetamidocyclohexanecarboxylic acid, a compound featuring a substituted cyclohexane ring, a common scaffold in medicinal chemistry. Our objective is to move beyond a simple recitation of facts and provide a deeper, mechanistic understanding of why this molecule behaves as it does, and how we can reliably measure its properties. The protocols and insights herein are designed to be a self-validating framework for the rigorous scientific evaluation required in modern pharmaceutical research.

Part 1: Core Molecular Attributes

A molecule's identity begins with its structure and mass. These are immutable facts that form the basis of all subsequent analysis.

Molecular Structure and Identity
  • Chemical Name: cis-4-Acetamidocyclohexanecarboxylic acid

  • CAS Number: 3638-83-3

  • Molecular Formula: C₉H₁₅NO₃[1]

  • Molecular Weight: 185.22 g/mol [1]

The cis stereoisomer designation is a critical structural feature, indicating that the acetamido (-NHCOCH₃) and carboxylic acid (-COOH) groups reside on the same face of the cyclohexane ring. This orientation dictates the molecule's three-dimensional shape, influencing its crystal packing and its ability to interact with biological macromolecules.

Summary of Physicochemical Properties

The following table summarizes the key quantitative descriptors for cis-4-Acetamidocyclohexanecarboxylic acid. These values are a blend of experimental data and high-quality computational predictions, which are indispensable in early-stage development for forecasting a compound's behavior.

Physicochemical PropertyValue / Predicted ValueSignificance in a Drug Development Context
Melting Point 219 - 222 °CA high melting point is indicative of a stable, well-ordered crystal lattice. This suggests strong intermolecular forces, primarily hydrogen bonding facilitated by the amide and carboxylic acid groups, which has implications for solid-state stability and formulation.
Boiling Point (Predicted) 411.3 ± 40.0 °C at 760 mmHgThe high predicted boiling point signifies low volatility, a common trait for molecules with multiple hydrogen bond donors and acceptors.
pKa (Predicted) 4.66 ± 0.10 (Acidic)The pKa of the carboxylic acid is paramount. At physiological pH (~7.4), the carboxylic acid group will be predominantly deprotonated (ionized), conferring a negative charge. This directly impacts aqueous solubility, membrane permeability, and potential interactions with targets.
LogP (Predicted) 0.68The octanol-water partition coefficient (LogP) predicts the lipophilicity. A value of 0.68 suggests a relatively balanced molecule, but with a slight preference for the aqueous phase. This balance is often a desirable starting point for oral drug candidates, as extreme hydrophilicity or lipophilicity can hinder absorption.
Aqueous Solubility SolubleThe presence of three polar, hydrogen-bonding functional groups (amide N-H, amide C=O, and carboxylic acid) ensures good solubility in water, a critical factor for administration and distribution in the body.

Part 2: Methodologies for Empirical Characterization

Trust in data is built upon the robustness of the methods used to generate it. The following sections detail not just the protocols but the scientific rationale underpinning the characterization of cis-4-Acetamidocyclohexanecarboxylic acid.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Purity is the most fundamental quality attribute. For a polar, non-volatile molecule like this, Reversed-Phase HPLC (RP-HPLC) is the gold standard. The choice of a C18 (octadecylsilane) stationary phase provides a nonpolar environment that retains the molecule through hydrophobic interactions with its cyclohexane backbone. The mobile phase, a mixture of aqueous buffer and organic solvent, is precisely controlled to achieve separation. The buffer's pH is set well below the pKa (e.g., pH 2.5-3) to ensure the carboxylic acid is fully protonated and uncharged, leading to a sharp, symmetrical peak and reproducible retention time—a self-validating aspect of the method.

Experimental Workflow Diagram:

Caption: Standard RP-HPLC workflow for purity assessment of polar compounds.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile). The formic acid ensures the analyte remains in a single protonation state.

  • Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).

  • Instrumentation Setup:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210 nm (where the amide bond absorbs).

    • Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 15-20 minutes to elute all potential impurities.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Interpretation: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks. A pure sample should exhibit a single major peak.

Structural Confirmation via NMR and FTIR Spectroscopy

Confirmation of the chemical structure, including the crucial cis stereochemistry, requires spectroscopic methods that probe the molecular framework and functional groups.

  • ¹H NMR Spectroscopy: Provides a map of the proton environments. Key expected signals would include a singlet for the acetyl methyl protons (~2.0 ppm), multiplets for the non-equivalent cyclohexane ring protons (1.2-2.5 ppm), and distinct signals for the protons on the carbons bearing the substituents. Crucially, the coupling constants between the protons at the C1 and C4 positions can be used to definitively confirm the cis relationship.

  • FTIR Spectroscopy: This technique validates the presence of key functional groups through their characteristic vibrational frequencies. For this molecule, the spectrum would be dominated by a very broad O-H stretch from the hydrogen-bonded carboxylic acid (2500-3300 cm⁻¹), a sharp N-H stretch from the amide (~3300 cm⁻¹), and two strong carbonyl (C=O) stretches: one for the carboxylic acid (~1700 cm⁻¹) and one for the amide (~1650 cm⁻¹).

Part 3: The Interplay of Properties and Biological Relevance

The measured and predicted physicochemical properties are not isolated numbers; they are interconnected variables that collectively predict the molecule's potential as a drug.

Logical Relationship Diagram:

property_interplay Structure Molecular Structure Cis-Stereochemistry Acetamido Group Carboxylic Acid Properties Physicochemical Properties pKa ≈ 4.7 LogP ≈ 0.7 High M.P. Aqueous Solubility Structure->Properties Dictates ADME Predicted ADME Behavior Ionized at pH 7.4 Good Solubility for Formulation Balanced Permeability Low Volatility Properties->ADME Governs Outcome Overall Assessment Favorable 'Drug-like' Starting Point ADME->Outcome Leads to

Caption: The causal chain from molecular structure to potential drug-like behavior.

This causal network illustrates the core tenet of medicinal chemistry: structure dictates properties, and properties govern biological behavior. The specific combination of a polar, ionizable carboxylic acid with a hydrogen-bonding amide on a semi-rigid cyclohexane scaffold results in a profile—good solubility, balanced lipophilicity, and solid-state stability—that is often sought in the initial stages of drug discovery. Understanding this framework allows scientists to rationally design new molecules with improved characteristics.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 596645, cis-4-Acetamidocyclohexanecarboxylic acid. Retrieved February 15, 2026 from [Link].

Sources

An In-Depth Technical Guide to the Identification of cis-4-Acetamidocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular entities are paramount. Cis-4-Acetamidocyclohexanecarboxylic acid, a substituted cycloalkane, represents a key structural motif with significant potential in medicinal chemistry. Its architecture, featuring a cis-configured 1,4-disubstituted cyclohexane ring bearing both an acetamido and a carboxylic acid group, makes it a compelling analog and building block for novel therapeutics.

This guide provides a comprehensive technical overview of cis-4-Acetamidocyclohexanecarboxylic acid, designed for researchers, scientists, and drug development professionals. We will delve into its definitive identification, synthesis, and detailed analytical characterization. The methodologies presented herein are grounded in established chemical principles, ensuring a robust and reliable framework for scientific investigation.

Section 1: Core Compound Identification

Positive identification is the foundational step in any chemical workflow. The essential identifiers for cis-4-Acetamidocyclohexanecarboxylic acid are summarized below.

IdentifierValueSource
IUPAC Name cis-4-Acetamidocyclohexane-1-carboxylic acid-
CAS Number 845506-93-6[1]
Molecular Formula C₉H₁₅NO₃-
Molecular Weight 185.22 g/mol -
Chemical Structure Chemical Structure of cis-4-Acetamidocyclohexanecarboxylic acid-

Section 2: Synthesis and Purification

The synthesis of cis-4-Acetamidocyclohexanecarboxylic acid is most efficiently achieved through the N-acetylation of its corresponding amino acid precursor, cis-4-Aminocyclohexanecarboxylic acid (CAS No: 3685-23-2).[2] This precursor is typically synthesized via the catalytic hydrogenation of p-aminobenzoic acid.[2][3] The subsequent acetylation is a straightforward and high-yielding transformation.

Experimental Protocol: Synthesis via N-Acetylation

This protocol outlines the acetylation of cis-4-Aminocyclohexanecarboxylic acid using acetic anhydride. The causality behind this choice lies in acetic anhydride's reactivity and the ease of removing the acetic acid byproduct. An aqueous basic medium is used to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acid byproduct.

Materials:

  • cis-4-Aminocyclohexanecarboxylic acid (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve cis-4-Aminocyclohexanecarboxylic acid in a suitable volume of 1 M NaOH solution in an Erlenmeyer flask, with stirring, at room temperature.

  • Acetylation: Cool the solution in an ice bath. Add acetic anhydride dropwise to the stirred solution. Maintain the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to stir for 1-2 hours after the addition is complete. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

  • Acidification: After the reaction is complete, slowly acidify the solution to a pH of approximately 2-3 with concentrated HCl while cooling in an ice bath. This step protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the product under vacuum to yield crude cis-4-Acetamidocyclohexanecarboxylic acid.

Experimental Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at varying temperatures.[4][5][6][7] The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.[5] Water is often a suitable solvent for this polar molecule.

Materials:

  • Crude cis-4-Acetamidocyclohexanecarboxylic acid

  • Deionized Water (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate until it boils.[6]

  • Saturated Solution: Add small portions of hot water until the solid just dissolves, creating a saturated solution.[7]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals as the crystal lattice selectively incorporates the desired molecules.[6]

  • Crystallization: Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to obtain pure cis-4-Acetamidocyclohexanecarboxylic acid.

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification A cis-4-Aminocyclohexanecarboxylic Acid B Dissolve in 1M NaOH A->B C Add Acetic Anhydride (ice bath) B->C D Acidify with HCl C->D E Vacuum Filtration D->E F Crude Product E->F Crude Solid G Dissolve in Hot Water F->G H Slow Cooling & Crystallization G->H I Vacuum Filtration H->I J Pure Product I->J

Caption: Workflow for the synthesis and purification of the target compound.

Section 3: Spectroscopic and Chromatographic Identification

A multi-technique approach is essential for the unambiguous structural confirmation of cis-4-Acetamidocyclohexanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. The cis-stereochemistry influences the chemical shifts and coupling constants of the cyclohexane ring protons, which typically exist in a chair conformation.

  • Expected Chemical Shifts (δ, ppm):

    • ~12.0 (s, 1H): The acidic proton of the carboxylic acid group (broad singlet).

    • ~7.5 (d, 1H): The amide N-H proton, showing coupling to the adjacent methine proton.

    • ~3.8-4.0 (m, 1H): The methine proton (CH-NHAc). In the cis isomer, this proton is axial, leading to a complex multiplet due to multiple axial-axial and axial-equatorial couplings.

    • ~2.2-2.4 (m, 1H): The methine proton (CH-COOH).

    • ~1.9 (s, 3H): The methyl protons of the acetamido group.

    • ~1.2-2.1 (m, 8H): The eight methylene protons of the cyclohexane ring, exhibiting complex overlapping multiplets.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

  • Expected Chemical Shifts (δ, ppm): [8][9]

    • ~176-178: Carboxylic acid carbonyl carbon (C=O).

    • ~170-172: Amide carbonyl carbon (C=O).

    • ~48-52: Methine carbon attached to the nitrogen (CH-NHAc).

    • ~40-43: Methine carbon attached to the carboxyl group (CH-COOH).

    • ~28-32: Methylene carbons (CH₂) of the cyclohexane ring.

    • ~23-25: Methyl carbon of the acetamido group (CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by distinctive absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics
2500-3300 Carboxylic AcidO-H StretchVery broad, due to hydrogen bonding
~3300 AmideN-H StretchMedium to strong, sharp
~1700-1725 Carboxylic AcidC=O StretchStrong, sharp
~1640-1660 AmideC=O Stretch (Amide I)Strong, sharp
~1540-1560 AmideN-H Bend (Amide II)Medium
~1210-1320 Carboxylic AcidC-O StretchMedium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Molecular Ion (M⁺): The expected molecular ion peak for C₉H₁₅NO₃ would be at m/z = 185.1052 (exact mass).

  • Key Fragmentation Pathways: Common fragmentation patterns for carboxylic acids include the loss of water ([M-18]⁺) and the loss of the carboxyl group ([M-45]⁺).[10] The acetamido group can also lead to characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the final compound. Due to the polar nature of the molecule, reversed-phase chromatography is a suitable method.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated for better retention and peak shape.

  • Detection: UV detection at a low wavelength (~210 nm) is possible due to the amide and carboxyl chromophores. However, coupling HPLC with mass spectrometry (LC-MS) provides superior selectivity and confirmation of the analyte's identity in complex matrices.[11]

Analytical Confirmation Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis start Purified Solid Sample NMR NMR (¹H & ¹³C) Confirms C-H Framework & Stereochemistry start->NMR IR FTIR Identifies Functional Groups (COOH, Amide) start->IR MS Mass Spectrometry Confirms Molecular Weight & Formula start->MS HPLC HPLC-UV/MS Assesses Purity & Confirms Identity start->HPLC end_node Unambiguous Compound Identification NMR->end_node IR->end_node MS->end_node HPLC->end_node

Caption: Integrated workflow for the analytical identification of the compound.

Conclusion

The robust identification of cis-4-Acetamidocyclohexanecarboxylic acid relies on a synergistic application of synthesis, purification, and multi-faceted analytical techniques. By following the detailed protocols for N-acetylation and recrystallization, a high-purity sample can be obtained. Subsequent analysis by NMR, IR, and mass spectrometry provides an interlocking web of data that confirms the molecular structure, functional groups, and molecular weight. Finally, HPLC serves as the ultimate arbiter of purity. This comprehensive guide equips researchers with the necessary framework to confidently synthesize, purify, and identify this valuable chemical building block for advanced applications in drug discovery and development.

References
  • Sviatenko, O., et al. (2019). One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
  • SpectraBase. (n.d.). 4-tert-Butylcyclohexanone. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). (4S)-4-acetamidocyclohexene-1-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Aminocyclohexanecarboxylic acid. Retrieved February 15, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. [Link]

  • Qi, J. Y., et al. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o598. [Link]

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  • All 'Bout Chemistry. (2020, March 7). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]

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The Advent of Acetamidocyclohexanecarboxylic Acid Derivatives: A Synthetic and Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: A New Frontier in Therapeutic Agents

The journey into the world of cyclic amino acids has unveiled a plethora of molecules with profound physiological effects. Among these, acetamidocyclohexanecarboxylic acid derivatives have carved a significant niche, particularly in the realm of hemostasis. This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of these intriguing compounds, with a special focus on the pioneering antifibrinolytic agent, tranexamic acid. We will delve into the causal reasoning behind synthetic strategies, present detailed experimental protocols, and illuminate the structure-function relationships that underpin their therapeutic applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering both foundational knowledge and practical insights into this important class of molecules.

The Genesis of a Lifesaving Molecule: A Historical Perspective

The story of acetamidocyclohexanecarboxylic acid derivatives is intrinsically linked to the quest for controlling excessive bleeding. In the post-World War II era, Japanese researchers Drs. Shosuke and Utako Okamoto embarked on a mission to combat postpartum hemorrhage, a major cause of maternal mortality at the time.[1] Their work was grounded in the understanding that the enzyme plasmin, derived from its precursor plasminogen, was responsible for the breakdown of fibrin clots.[1] They hypothesized that a compound capable of inhibiting plasminogen activation could prevent premature clot dissolution and thereby mitigate bleeding.

Their initial screening of amino acids revealed that lysine possessed inhibitory activity.[1] This led to the development of epsilon-aminocaproic acid (EACA), the first in a new class of antifibrinolytic drugs.[1] However, the Okamotos continued their research, seeking a more potent alternative. This pursuit culminated in the synthesis of tranexamic acid in 1962, a synthetic analog of lysine that proved to be significantly more powerful than EACA.[1][2] Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is a cornerstone of antifibrinolytic therapy and is on the World Health Organization's List of Essential Medicines.[2][3][4]

The Synthetic Pathway: From Aromatic Precursors to Alicyclic Drugs

The synthesis of acetamidocyclohexanecarboxylic acid derivatives, exemplified by the production of N-acetyltranexamic acid, is a multi-step process that hinges on the transformation of a planar aromatic ring into a three-dimensional cyclohexane structure. The most common synthetic routes commence with readily available aromatic compounds such as p-aminobenzoic acid or p-aminomethylbenzoic acid.

Core Synthetic Strategy: Catalytic Hydrogenation

The cornerstone of the synthesis is the catalytic hydrogenation of the benzene ring.[5] This reaction reduces the aromatic system to a cyclohexane ring, thereby establishing the core alicyclic scaffold of the molecule. The choice of catalyst and reaction conditions is critical to achieving high yield and the desired stereochemistry (i.e., the trans isomer).

Rationale for Catalyst Selection:

  • Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) are frequently employed due to their high activity and selectivity in hydrogenation reactions.[5][6][7][8] Rhodium (Rh) is also used, sometimes in combination with other metals.[6] These metals efficiently activate molecular hydrogen, facilitating its addition across the double bonds of the aromatic ring.

  • Catalyst Support: The metal catalysts are typically dispersed on a high-surface-area support, such as activated carbon (e.g., Pd/C or Pt/C), to maximize the catalytic activity and allow for easy separation from the reaction mixture.[5][7][8]

  • Promoters: In some instances, promoter metals like Cerium (Ce), Lanthanum (La), or Ruthenium (Ru) are added to the primary catalyst to enhance its performance.[5][6] These promoters can improve the catalyst's activity and stability.

Control of Stereochemistry:

The hydrogenation of the substituted benzene ring results in a mixture of cis and trans isomers of the aminocyclohexanecarboxylic acid. For antifibrinolytic activity, the trans isomer is the desired product. The separation of these isomers is a crucial step in the synthesis and is often achieved through fractional crystallization of their salts.[9]

Detailed Experimental Protocol: Synthesis of N-Acetyl-trans-4-(aminomethyl)cyclohexanecarboxylic Acid

The following protocol outlines a representative synthesis starting from p-aminomethylbenzoic acid.

Step 1: Catalytic Hydrogenation of p-Aminomethylbenzoic Acid

  • Catalyst Preparation: A Pt-Ce/C catalyst can be prepared by impregnating activated carbon with a solution of H₂PtCl₆ and Ce(NO₃)₃, followed by reduction with a suitable reducing agent like hydrazine hydrate or KBH₄.[5]

  • Reaction Setup: In a high-pressure autoclave, add the Pt-Ce/C catalyst, p-aminomethylbenzoic acid, deionized water, and sulfuric acid as a solubility promoter.[5]

  • Hydrogenation: Seal the autoclave, evacuate the air, and introduce hydrogen gas to a pressure of 0.5 MPa. Heat the reaction mixture to 60°C with stirring.[5]

  • Reaction Monitoring: The reaction is typically complete within 2-4 hours, as indicated by the cessation of hydrogen uptake. The conversion of p-aminomethylbenzoic acid can be monitored by techniques such as HPLC.

  • Work-up: After cooling and venting the autoclave, the catalyst is filtered off. The resulting solution contains a mixture of cis- and trans-4-aminomethylcyclohexanecarboxylic acid.

Step 2: Isomer Separation (Illustrative)

  • Salt Formation: The isomeric mixture is treated with a base, such as sodium hydroxide, to form the sodium salts.

  • Fractional Crystallization: The sodium salt of the trans-isomer is typically less soluble than the cis-isomer, allowing for its selective crystallization from the solution.[9] This step may require careful control of temperature and solvent concentration to achieve high purity.

  • Isolation: The crystallized trans-isomer salt is collected by filtration and can be further purified by recrystallization.

Step 3: N-Acetylation of trans-4-(aminomethyl)cyclohexanecarboxylic Acid

  • Reaction Setup: Dissolve the purified trans-4-(aminomethyl)cyclohexanecarboxylic acid in a suitable solvent, such as a mixture of water and a water-miscible organic solvent.

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining a slightly alkaline pH with the addition of a base (e.g., sodium bicarbonate).[10] The reaction is typically rapid.

  • Work-up: After the reaction is complete, the mixture is acidified with a mineral acid (e.g., HCl) to precipitate the N-acetylated product.

  • Purification: The crude N-acetyl-trans-4-(aminomethyl)cyclohexanecarboxylic acid is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_start Starting Material cluster_hydrogenation Catalytic Hydrogenation cluster_isomers Isomeric Mixture cluster_separation Isomer Separation cluster_trans_isomer Isolated Trans-Isomer cluster_acetylation N-Acetylation cluster_final_product Final Product p_aminomethylbenzoic_acid p-Aminomethylbenzoic Acid hydrogenation Hydrogenation (H₂, Pt-Ce/C catalyst, 60°C, 0.5 MPa) p_aminomethylbenzoic_acid->hydrogenation isomeric_mixture Mixture of cis/trans Isomers hydrogenation->isomeric_mixture separation Fractional Crystallization of Salts isomeric_mixture->separation trans_isomer trans-4-(aminomethyl)- cyclohexanecarboxylic Acid separation->trans_isomer acetylation Acetylation (Acetic Anhydride) trans_isomer->acetylation final_product N-Acetyl-trans-4-(aminomethyl)- cyclohexanecarboxylic Acid acetylation->final_product MechanismOfAction cluster_normal Normal Fibrinolysis cluster_inhibition Inhibition by Tranexamic Acid plasminogen Plasminogen fibrin Fibrin Clot (with Lysine Residues) plasminogen->fibrin Binds to Lysine Sites plasmin Plasmin fibrin->plasmin Forms on Clot tpa t-PA tpa->plasminogen Activates fibrin_degradation Fibrin Degradation (Clot Dissolution) plasmin->fibrin_degradation Degrades Fibrin plasminogen_i Plasminogen blocked_plasminogen Blocked Plasminogen tranexamic_acid Tranexamic Acid tranexamic_acid->plasminogen_i Binds to Lysine Binding Sites fibrin_i Fibrin Clot blocked_plasminogen->fibrin_i Cannot Bind no_binding No Binding clot_stabilization Clot Stabilization fibrin_i->clot_stabilization

Caption: Mechanism of tranexamic acid's antifibrinolytic action.

Therapeutic Applications and Future Directions

The primary and most well-established application of tranexamic acid is in the treatment and prevention of excessive bleeding in a variety of clinical settings, including:

  • Surgery: To reduce perioperative blood loss in cardiac, orthopedic, and other major surgeries.

  • Trauma: To decrease mortality in patients with significant hemorrhage.

  • Postpartum Hemorrhage: A critical intervention to prevent maternal death from excessive bleeding after childbirth.

  • Heavy Menstrual Bleeding: To manage menorrhagia.

  • Hereditary Angioedema: For the prophylactic treatment of this condition. [2] Beyond its hemostatic effects, tranexamic acid has also found use in dermatology for the treatment of melasma and other forms of hyperpigmentation, likely due to its anti-inflammatory properties and its ability to inhibit UV-induced plasmin activity in the skin. [3][4] The discovery and development of acetamidocyclohexanecarboxylic acid derivatives represent a landmark achievement in medicinal chemistry. The journey from understanding a physiological process to designing a molecule that can effectively modulate it is a testament to the power of scientific inquiry. As research continues, the exploration of new derivatives and novel applications for this versatile chemical scaffold holds the promise of further advancements in medicine and therapeutics.

Quantitative Data Summary

Reaction Step Starting Material Product Catalyst Conditions Yield Reference
Hydrogenationp-Aminomethylbenzoic Acid4-Aminomethylcyclohexanecarboxylic AcidPt-Ce/C60°C, 0.5 MPa H₂>95%[5]
Hydrogenation4-Nitrobenzoic Acid4-Aminobenzoic Acid5% Pd/C60-70°C, 1-2 MPa H₂>95%[7]

References

  • History - The Blood Trials.
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  • Tranexamic Acid synthesis - chemicalbook.
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  • What is the mechanism of action of Tranexamic Acid (TXA)? - Dr.Oracle.
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  • CN104326928A - Method for preparing 4-aminobenzoic acid by catalytic hydrogenation - Google P
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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of cis-4-Acetamidocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

cis-4-Acetamidocyclohexanecarboxylic acid is a valuable building block in medicinal chemistry and drug development. Its rigid cyclohexane core, coupled with the defined stereochemical relationship between the acetamido and carboxylic acid functionalities, makes it a compelling scaffold for designing novel therapeutic agents. The cis configuration, in particular, can enforce specific molecular conformations that are crucial for targeted biological activity. This application note provides a comprehensive, field-proven protocol for the synthesis of cis-4-Acetamidocyclohexanecarboxylic acid, starting from the readily available 4-acetamidobenzoic acid. The protocol details the catalytic hydrogenation of the aromatic ring and the subsequent purification steps necessary to isolate the desired cis isomer.

Expertise & Experience: The "Why" Behind the Protocol

The synthesis of cis-4-Acetamidocyclohexanecarboxylic acid hinges on the stereoselective reduction of an aromatic precursor. The choice of starting material, catalyst, and reaction conditions is paramount to achieving a favorable outcome.

  • Starting Material Selection: We begin with 4-acetamidobenzoic acid rather than 4-aminobenzoic acid to circumvent the need for a separate acetylation step on the cyclohexane ring. Acetylating after hydrogenation would likely yield a mixture of acetylated cis and trans isomers, adding complexity to the purification process. By starting with the acetamido group already in place, we streamline the synthesis to a single key transformation followed by purification. 4-acetamidobenzoic acid is a stable, commercially available solid.[1]

  • Catalytic Hydrogenation: The core of this synthesis is the catalytic hydrogenation of the benzene ring. We employ Ruthenium on Carbon (Ru/C) as the catalyst of choice. While other catalysts like Rhodium or Platinum can also effect this transformation, Ruthenium often provides a good balance of reactivity and cost-effectiveness for the hydrogenation of benzene rings.[2][3] The reaction is performed under hydrogen pressure in a suitable solvent. The choice of solvent can influence the reaction rate and, to some extent, the stereoselectivity. We utilize methanol as it is a protic solvent that readily dissolves the starting material and is compatible with the hydrogenation conditions.

  • Stereochemical Control and Isomer Separation: The hydrogenation of a substituted benzene ring typically leads to a mixture of cis and trans isomers.[2][4] The thermodynamically more stable trans isomer, where both substituents are in equatorial positions in the chair conformation, is often a significant byproduct. The protocol described herein anticipates the formation of an isomeric mixture and incorporates a critical fractional crystallization step to isolate the desired cis isomer. The difference in solubility between the cis and trans isomers is exploited for their separation. This step is often the most challenging and may require optimization. Characterization by Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the stereochemical identity of the final product, as cis and trans isomers exhibit distinct chemical shifts and coupling constants.[5][6][7][8]

Reaction Scheme

Caption: Overall reaction scheme for the synthesis of cis-4-Acetamidocyclohexanecarboxylic acid.

Experimental Workflow

workflow cluster_reaction Catalytic Hydrogenation cluster_workup Work-up and Isolation cluster_purification Purification cluster_analysis Characterization charge_reactor Charge autoclave with 4-acetamidobenzoic acid, 5% Ru/C, and Methanol purge_reactor Seal and purge with N₂, then with H₂ charge_reactor->purge_reactor run_reaction Heat to 100 °C and pressurize to 15 bar H₂. Stir for 20-24 hours. purge_reactor->run_reaction cool_and_vent Cool to room temperature and vent excess H₂ run_reaction->cool_and_vent filter_catalyst Filter the reaction mixture through Celite® to remove Ru/C cool_and_vent->filter_catalyst concentrate Concentrate the filtrate under reduced pressure filter_catalyst->concentrate crude_product Obtain crude solid (mixture of cis/trans isomers) concentrate->crude_product fractional_crystallization Perform fractional crystallization from a suitable solvent system (e.g., Ethanol/Water) crude_product->fractional_crystallization isolate_cis Isolate crystals of cis-4-Acetamidocyclohexanecarboxylic acid fractional_crystallization->isolate_cis dry_product Dry the purified product under vacuum isolate_cis->dry_product nmr ¹H and ¹³C NMR Spectroscopy dry_product->nmr ms Mass Spectrometry dry_product->ms melting_point Melting Point Analysis dry_product->melting_point

Caption: Step-by-step experimental workflow for the synthesis and purification.

Materials and Reagents

Reagent/MaterialGradeSupplier
4-Acetamidobenzoic acid≥98%Sigma-Aldrich
5% Ruthenium on Carbon (Ru/C)Degussa type, 50% wetStrem Chemicals
Hydrogen (H₂) gasHigh Purity (≥99.99%)Airgas
Nitrogen (N₂) gasHigh PurityAirgas
Methanol (MeOH)AnhydrousFisher Scientific
Ethanol (EtOH)200 ProofDecon Labs
Deionized WaterType IIn-house
Celite® 545---Sigma-Aldrich
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope Labs
Deuterated Dimethyl Sulfoxide (DMSO-d₆)NMR GradeCambridge Isotope Labs

Detailed Experimental Protocol

1. Catalytic Hydrogenation

1.1. To a high-pressure autoclave equipped with a magnetic stir bar, add 4-acetamidobenzoic acid (10.0 g, 55.8 mmol) and 5% Ruthenium on Carbon (50% wet, 2.0 g).

1.2. Add anhydrous methanol (100 mL) to the autoclave.

1.3. Seal the autoclave securely. Purge the vessel by pressurizing with nitrogen gas to 5 bar and then venting to atmospheric pressure. Repeat this cycle three times.

1.4. Purge the vessel with hydrogen gas by pressurizing to 5 bar and then venting. Repeat this cycle three times.

1.5. Pressurize the autoclave with hydrogen gas to 15 bar.

1.6. Begin stirring and heat the reaction mixture to 100 °C. Maintain the hydrogen pressure at 15 bar throughout the reaction.

1.7. Allow the reaction to proceed for 20-24 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

1.8. After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

2. Work-up and Isolation of Crude Product

2.1. Purge the autoclave with nitrogen gas.

2.2. Open the autoclave and carefully filter the reaction mixture through a pad of Celite® 545 to remove the Ruthenium on Carbon catalyst. Wash the filter cake with methanol (2 x 20 mL).

2.3. Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid. This solid is a mixture of cis and trans isomers of 4-acetamidocyclohexanecarboxylic acid.

3. Purification by Fractional Crystallization

3.1. Transfer the crude solid to an Erlenmeyer flask.

3.2. Add a minimal amount of hot ethanol to dissolve the solid.

3.3. Slowly add hot deionized water to the ethanol solution until the solution becomes slightly turbid.

3.4. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

3.5. Allow the solution to cool slowly to room temperature. Crystals of the cis isomer should form. The more soluble trans isomer will remain preferentially in the mother liquor.

3.6. For further crystallization, place the flask in an ice bath for 1-2 hours.

3.7. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and then with cold ethanol.

3.8. Dry the purified crystals under vacuum to a constant weight.

3.9. The purity of the isolated cis isomer should be assessed by ¹H NMR spectroscopy. If significant amounts of the trans isomer are still present, a second recrystallization may be necessary.

Characterization

  • ¹H NMR Spectroscopy: The stereochemistry of the product can be confirmed by ¹H NMR. The axial and equatorial protons on the cyclohexane ring will have different chemical shifts and coupling constants. In the cis isomer, the proton at C1 (attached to the carboxylic acid) and the proton at C4 (attached to the nitrogen of the acetamido group) will have a cis relationship, leading to specific coupling patterns.[5][6][7][8]

  • ¹³C NMR Spectroscopy: The number of signals will confirm the symmetry of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: The purified cis isomer will have a distinct melting point.

Parameter Expected Value
Yield 40-60% (after purification)
Appearance White crystalline solid
Molecular Weight 185.22 g/mol
¹H NMR (DMSO-d₆) Peaks corresponding to the cyclohexane ring protons, the acetyl methyl group, the amide proton, and the carboxylic acid proton. The chemical shifts and coupling constants will be characteristic of the cis isomer.
MS (ESI-) m/z = 184.1 [M-H]⁻

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation procedures must be conducted in a well-ventilated fume hood, away from ignition sources. The autoclave must be properly rated for the pressures and temperatures used.

  • Ruthenium on Carbon: This catalyst is pyrophoric, especially when dry. Handle the catalyst in a wet state and avoid exposure to air when dry.

  • Solvents: Methanol and ethanol are flammable. Handle in a well-ventilated area and avoid contact with skin and eyes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

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Optimal catalysts for hydrogenation of acetamidobenzoic acid to cis-4-acetamido derivative

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimal Catalysts for the Stereoselective Hydrogenation of 4-Acetamidobenzoic Acid to its cis-4-Acetamido Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereocontrol in Pharmaceutical Synthesis

The synthesis of cis-4-(acetylamino)cyclohexanecarboxylic acid is a critical transformation, yielding a valuable saturated carbocyclic scaffold. Such structures are paramount in medicinal chemistry, often serving as conformationally restricted building blocks that can enhance binding affinity, improve metabolic stability, and fine-tune the pharmacokinetic profile of active pharmaceutical ingredients (APIs). The hydrogenation of the precursor, 4-acetamidobenzoic acid, presents a significant stereochemical challenge. While reduction of the aromatic ring is achievable, controlling the hydrogenation to selectively yield the cis isomer is non-trivial and highly dependent on catalyst selection and process parameters.

This guide provides a detailed analysis of optimal catalytic systems for this transformation, explains the mechanistic basis for cis-selectivity, and furnishes a comprehensive, field-proven protocol for researchers.

Mechanistic Insight: The Basis of cis-Stereoselectivity in Heterogeneous Catalysis

The stereochemical outcome of aromatic ring hydrogenation is dictated by the interaction between the substrate and the surface of the heterogeneous catalyst. The prevailing mechanism, a modified Horiuti-Polanyi model, involves the flat adsorption (π-complexation) of the aromatic ring onto the active metal sites of the catalyst.[1][2] Hydrogen, which is dissociatively chemisorbed onto the same surface as hydrogen atoms, is then added sequentially to the adsorbed face of the ring. Because the substrate remains bound to the surface throughout the addition of the first few hydrogen atoms, they are all delivered from the same side, resulting in the formation of the all-cis cyclohexyl derivative.[2][3]

Desorption of partially hydrogenated intermediates and their subsequent re-adsorption can lead to the formation of the undesired trans isomer. Therefore, optimal catalysts and conditions are those that promote rapid, complete hydrogenation without allowing the intermediate to "flip" over.

Catalyst Selection: A Comparative Analysis for Optimal Performance

The hydrogenation of robust aromatic rings requires highly active catalysts, as they are significantly more stable and less reactive than simple alkenes.[4][5] The general order of reactivity for noble metal catalysts in aromatic hydrogenation is Rh > Ru > Pt.[2]

  • Rhodium (Rh): Rhodium is widely regarded as the most effective and versatile catalyst for the hydrogenation of aromatic rings under mild conditions.[2][6] Supported rhodium catalysts, such as 5% Rhodium on Carbon (Rh/C) or 5% Rhodium on Alumina (Rh/Al₂O₃), exhibit exceptional activity, often at lower temperatures and pressures than other metals.[4][7] This high activity minimizes the lifetime of surface intermediates, thereby suppressing isomerization reactions and leading to high cis-selectivity.[8]

  • Ruthenium (Ru): Ruthenium is also a highly effective catalyst for this transformation and is often a more cost-effective alternative to rhodium.[9] Catalysts like 5% Ru/C can achieve complete conversion of benzoic acid derivatives.[9][10] However, Ru can sometimes require more forcing conditions (higher temperature and pressure) compared to Rh to achieve similar reaction rates, which can potentially impact selectivity.[2]

  • Palladium (Pd) & Platinum (Pt): While excellent for many hydrogenation reactions, palladium is generally less suitable for aromatic ring reduction without also causing hydrogenolysis of other functional groups, especially benzylic C-O or C-N bonds.[3] Platinum catalysts can reduce aromatic rings but often require more stringent conditions and may exhibit lower selectivity compared to rhodium.[1][11]

Data Presentation: Comparative Performance of Catalysts in Benzoic Acid Hydrogenation

The following table summarizes typical performance data for the hydrogenation of benzoic acid derivatives, illustrating the superior activity of Rhodium.

CatalystSupportSolventTemperature (°C)H₂ Pressure (atm)Conversion (%)SelectivityReference
5% Rh/CCarbonscCO₂5040>99100% to CCA[12]
5% Ru/CCarbon1,4-Dioxane/H₂O2206810086% to CCA[9]
5% Pt/CCarbonscCO₂5040~60100% to CCA[12]
5% Pd/CCarbonscCO₂5040~20100% to CCA[12]

CCA: Cyclohexanecarboxylic Acid. Note: Selectivity here refers to chemoselectivity towards ring reduction, with stereoselectivity generally favoring the cis product under these conditions.

Experimental Workflow and Protocol

The following diagram outlines the complete workflow from starting material to the final, purified product.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge Reactor: 1. 4-Acetamidobenzoic Acid 2. Solvent (e.g., Acetic Acid) 3. Catalyst (5% Rh/C) B Seal & Purge Reactor (3x N₂ / Ar cycles) A->B C Pressurize with H₂ (e.g., 5-10 atm) B->C D Heat & Stir (e.g., 50-80°C) C->D E Monitor Reaction (H₂ uptake / TLC / LCMS) D->E F Cool & Vent Reactor E->F G Purge with N₂ F->G H Filter Catalyst (e.g., through Celite®) G->H I Remove Solvent (Rotary Evaporation) H->I J Recrystallize Crude Product I->J K Characterization: ¹H NMR, ¹³C NMR, HPLC J->K L Final Product: cis-4-Acetamidocyclo- hexanecarboxylic Acid K->L

Sources

Application Note & Protocols: Scalable Synthesis of cis-4-Acetamidocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

cis-4-Acetamidocyclohexanecarboxylic acid is a valuable saturated carbocyclic β-amino acid derivative, serving as a crucial building block in medicinal chemistry and pharmaceutical development.[1][2] Its defined stereochemistry is essential for achieving specific molecular conformations and binding affinities in drug candidates. This document provides a comprehensive guide to scalable synthetic routes for this target molecule, focusing on practical, field-proven protocols. We will dissect the primary synthetic challenge—stereocontrol during the reduction of an aromatic precursor—and present detailed methodologies for the synthesis of the key cis-4-aminocyclohexanecarboxylic acid intermediate, its purification, and subsequent acetylation. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and scalability.

Strategic Overview: The Stereochemical Challenge

The synthesis of 1,4-disubstituted cyclohexanes from aromatic precursors is a well-established and cost-effective strategy. However, the primary obstacle is controlling the stereochemical outcome to favor the desired cis isomer over the thermodynamically more stable trans isomer. The core of any scalable synthesis of the title compound revolves around two key stages:

  • Stereoselective Hydrogenation: The catalytic hydrogenation of a planar aromatic ring (like p-aminobenzoic acid) to a saturated cyclohexane ring. This step invariably produces a mixture of cis and trans isomers.[3]

  • Purification and Derivatization: The efficient separation of the desired cis-amino acid intermediate from the isomeric mixture, followed by a straightforward N-acetylation.

This guide will focus on a robust and widely applicable two-module approach: the catalytic hydrogenation of p-aminobenzoic acid to yield an isomeric mixture of 4-aminocyclohexanecarboxylic acid (ACHA), followed by the acetylation and purification of the target cis product.

G cluster_0 Module 1: Precursor Synthesis & Stereocontrol cluster_1 Module 2: Final Product Synthesis A p-Aminobenzoic Acid B Catalytic Hydrogenation (H₂, Catalyst) A->B C cis/trans-4-Aminocyclohexanecarboxylic Acid Mixture B->C D N-Acetylation (Acetic Anhydride) C->D Isomeric Mixture Input E cis/trans-4-Acetamidocyclohexanecarboxylic Acid Mixture D->E F Purification (Recrystallization) E->F G cis-4-Acetamidocyclohexanecarboxylic Acid (Target) F->G

Figure 1: High-level workflow for the synthesis of cis-4-Acetamidocyclohexanecarboxylic acid.

Module 1: Synthesis of 4-Aminocyclohexanecarboxylic Acid (ACHA)

The most direct and scalable route to the ACHA precursor is the catalytic hydrogenation of p-aminobenzoic acid. The choice of catalyst and reaction conditions is paramount as it directly influences the cis:trans isomer ratio in the crude product.

Causality of Catalyst Selection

Different metal catalysts exhibit varying stereoselectivities in arene hydrogenation.

  • Rhodium (Rh) and Ruthenium (Ru): Catalysts like Rh/C and Ru/C, particularly under basic conditions, are often reported to favor the formation of the trans isomer.[4][5] A patent for preparing the trans isomer specifically utilizes 5% Ru/C in 10% NaOH solution at 100°C and 15 bar H₂ to achieve a cis:trans ratio of 1:4.6.[4]

  • Platinum Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is a classic choice for this transformation. It often provides a good yield of the mixed isomers without a strong preference, making it a reliable starting point for obtaining a significant fraction of the cis product.[3]

  • Raney Nickel (Ra-Ni): While cost-effective, Raney Nickel can also be used for this hydrogenation. However, its use often requires careful handling due to its pyrophoric nature when dry, and it has been reported to favor the trans isomer under certain conditions.[5]

For the purpose of maximizing the cis isomer, historical literature suggests that specific conditions, potentially using platinum-based catalysts, can yield a product that is predominantly cis. One source notes a process yielding 99.8% cis configuration, highlighting that conditions are critical.[5] The following protocol is based on a generalized, scalable approach that provides a workable mixture for subsequent purification.

Protocol 1: Hydrogenation of p-Aminobenzoic Acid

This protocol is adapted from established laboratory procedures for arene hydrogenation.[3]

Materials:

  • p-Aminobenzoic acid (PABA)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Deionized Water

  • Hydrogen (H₂) gas supply

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Vessel Preparation: Charge a high-pressure hydrogenation vessel with p-aminobenzoic acid (e.g., 10.0 g) and deionized water (e.g., 800 mL). The large volume of solvent is typical for suspending the starting material.[3]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (e.g., 0.5 g) to the suspension.

    • Expert Insight: The catalyst is added as a solid. Ensure the vessel is inerted (e.g., with nitrogen or argon) before catalyst addition if working with a pre-reduced or pyrophoric catalyst, though PtO₂ is relatively stable.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas to remove all air. Pressurize the vessel to the desired pressure (e.g., 10-15 bar) and begin vigorous agitation.[5] The reaction is typically run at elevated temperatures (e.g., 60-100°C) to increase the reaction rate.[4]

  • Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This may take several hours (e.g., 14-15 hours).[3]

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake with additional deionized water.

    • Trustworthiness Check: Complete removal of the heterogeneous catalyst is critical for the purity of the final product and to prevent downstream reaction interference.

  • Isolation: Evaporate the aqueous filtrate to dryness under reduced pressure. The resulting solid is a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid. The typical reported yield for the mixed isomers is in the range of 60-70%.[3] The solid can be recrystallized from a small amount of water to improve purity before the next step.

Figure 2: Reaction scheme for the synthesis of the ACHA intermediate.

Module 2: N-Acetylation and Purification

The acetylation of the amino group is a standard transformation. A key advantage of performing this step on the isomeric mixture is that the properties of the acetylated products, cis- and trans-4-acetamidocyclohexanecarboxylic acid, often differ significantly in solubility, allowing for a more efficient separation via recrystallization than the parent amino acids.

Protocol 2: Acetylation of ACHA Mixture

Materials:

  • cis/trans-ACHA mixture (from Module 1)

  • Acetic anhydride

  • Deionized Water

  • Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Aqueous Hydrochloric Acid (HCl) solution (e.g., 1 M)

Procedure:

  • Dissolution: Dissolve the cis/trans-ACHA mixture in a suitable volume of water, optionally with a stoichiometric amount of NaOH solution to aid dissolution by forming the sodium carboxylate salt.

  • Acetylation: Cool the solution in an ice bath to 0-5°C. While stirring vigorously, add acetic anhydride (approximately 1.1 to 1.5 molar equivalents) dropwise. Maintain the pH in the alkaline range (pH 8-10) by concurrently adding NaOH solution.

    • Expert Insight: This is a Schotten-Baumann type reaction. Keeping the pH alkaline ensures the amino group remains deprotonated and nucleophilic, while the dropwise addition of acetic anhydride controls the exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Acidification & Precipitation: Cool the reaction mixture again in an ice bath and carefully acidify with HCl solution to a pH of approximately 3-4.[6] The N-acetylated products will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. This solid is a mixture of cis- and trans-4-acetamidocyclohexanecarboxylic acid.

Protocol 3: Purification by Recrystallization

This step leverages the differential solubility of the cis and trans acetylated isomers to isolate the target cis product. The optimal solvent system must be determined empirically but often involves polar solvents like water, ethanol, or mixtures thereof.

Procedure:

  • Solvent Screening: Perform small-scale solubility tests to identify a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the mixture at an elevated temperature and allow the desired cis isomer to selectively crystallize upon cooling, while the trans isomer remains in the mother liquor (or vice versa).

  • Recrystallization: Dissolve the crude isomeric mixture in a minimal amount of the chosen hot solvent.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Expert Insight: Slow cooling is crucial for forming well-defined crystals and achieving high purity. Seeding the solution with a pure crystal of the cis isomer can aid in selective crystallization.

  • Isolation and Analysis: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry. Analyze the purity of the crystals and the mother liquor (e.g., by ¹H NMR, HPLC, or melting point) to determine the efficiency of the separation.

  • Iteration: If necessary, the recrystallization process can be repeated to achieve the desired purity (>95%).

Data Summary

ParameterRoute A: HydrogenationNotes
Starting Material p-Aminobenzoic AcidReadily available and cost-effective.
Key Reagents H₂, PtO₂ (or other catalysts)Catalyst choice is critical for cis:trans ratio.
Typical Conditions 60-100°C, 10-15 bar H₂Conditions can be optimized to influence stereoselectivity.[4][5]
Reported Yield 60-70% (mixed isomers)Yield is for the combined mixture of cis and trans ACHA.[3]
Key Challenge Control of StereochemistryThe reaction produces an isomeric mixture that requires separation.
Scalability HighCatalytic hydrogenation is a standard industrial process.

Conclusion

The synthesis of cis-4-acetamidocyclohexanecarboxylic acid on a scalable level is most practically achieved through a pathway involving the catalytic hydrogenation of p-aminobenzoic acid, followed by N-acetylation and purification. While the initial hydrogenation step lacks perfect stereocontrol, it provides a cost-effective route to the key 4-aminocyclohexanecarboxylic acid intermediate. The ultimate success of the synthesis hinges on an optimized purification step, typically a fractional recrystallization of the acetylated derivatives, which exploits differences in their physicochemical properties. The protocols outlined in this note provide a robust and logical framework for researchers to develop and scale this synthesis for applications in drug discovery and development.

References

  • Preparation of 4-aminocyclohexanecarboxylic acid. PrepChem.com.

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents (CN108602758B).

  • Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society.

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals.

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents (WO2017134212A1).

  • Z-cis-4-aminocyclohexanecarboxylic acid. Chem-Impex.

  • Stereoselective synthesis of multiple-substituted cyclohexanes via a... ResearchGate.

  • Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka.

  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Google Patents (WO2017134212A1).

  • Modular access to substituted cyclohexanes with kinetic stereocontrol. PubMed.

  • ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure.

  • cis-4-Aminocyclohexanecarboxylic acid. Chem-Impex.

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII.

  • cis-4-Aminocyclohexanecarboxylic acid | 3685-23-2. Sigma-Aldrich.

  • PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS. Google Patents (WO2003078381A1).

Sources

Application Note: Procedure for Acetylation of 4-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The acetylation of 4-aminocyclohexanecarboxylic acid is a fundamental transformation in the synthesis of peptidomimetics and pharmaceutical intermediates. Unlike aromatic amines (e.g., p-aminobenzoic acid), the cyclohexyl amine moiety is more basic (


), requiring careful pH control to prevent protonation that would deactivate the nucleophile. Furthermore, the cyclohexane ring introduces stereochemical complexity; the starting material often exists as a mixture of cis and trans isomers.

This guide details a robust, scalable protocol for the N-acetylation of 4-aminocyclohexanecarboxylic acid. We prioritize the Acetic Anhydride/Acetic Acid method for its high atom economy and ease of purification, while also providing a Schotten-Baumann alternative for pH-sensitive contexts.

Key Chemical Challenges
  • Stereochemical Integrity: Preserving the cis/trans ratio of the starting material or exploiting solubility differences to enrich the desired isomer (typically trans for drug applications).

  • Zwitterionic Nature: The starting material exists as a zwitterion in neutral media, reducing solubility and reactivity.

  • Product Isolation: The product is a carboxylic acid with high polarity, requiring specific workup conditions to maximize recovery.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via a Nucleophilic Acyl Substitution . The non-bonded electron pair on the nitrogen atom attacks the carbonyl carbon of the acetic anhydride.

Reaction Scheme

The amine group of 4-aminocyclohexanecarboxylic acid (1) attacks acetic anhydride (2), forming a tetrahedral intermediate. The elimination of acetate (3) yields the N-acetylated product (4) and acetic acid.

ReactionMechanism SM 4-Aminocyclohexanecarboxylic Acid (Zwitterionic Form) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack Reagent Acetic Anhydride (Ac2O) Reagent->Inter Prod 4-Acetamidocyclohexanecarboxylic Acid (Product) Inter->Prod Elimination Byprod Acetic Acid Inter->Byprod

Figure 1: Mechanistic pathway for the N-acetylation of 4-aminocyclohexanecarboxylic acid.

Part 3: Experimental Protocols

Method A: Acetic Anhydride in Acetic Acid (Recommended)

Best for: High yield, scalability, and handling zwitterionic solubility.

Materials
  • Substrate: 4-Aminocyclohexanecarboxylic acid (mixture or pure isomer) [CAS: 1776-53-0].

  • Reagent: Acetic Anhydride (1.2 - 1.5 equivalents).

  • Solvent: Glacial Acetic Acid (5-10 volumes).

  • Catalyst (Optional): Sodium Acetate (0.1 eq) to buffer the reaction and ensure the amine is not fully protonated by the generated acid.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10.0 g (70 mmol) of 4-aminocyclohexanecarboxylic acid in 50 mL of glacial acetic acid.

    • Note: The starting material may not dissolve completely at room temperature due to its zwitterionic character.

  • Reagent Addition: Add 10 mL (approx. 105 mmol, 1.5 eq) of acetic anhydride dropwise over 10 minutes.

    • Observation: A slight exotherm may occur.

  • Reaction: Heat the mixture to 80-90°C for 2-3 hours.

    • Checkpoint: The suspension should clear as the acetylation breaks the zwitterionic lattice and forms the more soluble N-acetyl derivative.

  • Monitoring: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS. Stain with Ninhydrin (starting material turns purple; product does not).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess acetic acid and acetic anhydride.

    • Add 20 mL of cold water to the residue to hydrolyze any mixed anhydrides.

    • Cool the solution to 0-5°C to induce crystallization.

  • Isolation: Filter the white precipitate. Wash with cold water (2 x 10 mL) and then cold diethyl ether (to remove traces of acetic acid).

  • Drying: Dry in a vacuum oven at 50°C overnight.

Method B: Schotten-Baumann Conditions (Aqueous Base)

Best for: Small scale, or if heating in acid is undesirable.

Step-by-Step Procedure
  • Preparation: Dissolve 10.0 g (70 mmol) of 4-aminocyclohexanecarboxylic acid in 35 mL of 2M NaOH (70 mmol). The solution should be homogeneous (pH ~10-11).

  • Acetylation: Cool to 0-5°C in an ice bath. Simultaneously add:

    • Acetic anhydride (8.0 mL, 85 mmol) dropwise.

    • 2M NaOH solution dropwise to maintain pH between 8 and 10.

    • Critical: If pH drops below 7, the amine protonates and reaction stops. If pH > 12, acetic anhydride hydrolyzes too fast.

  • Completion: Stir at room temperature for 1 hour.

  • Precipitation: Carefully acidify the solution with 6M HCl to pH 2-3. The N-acetylated product (a free carboxylic acid) will precipitate.

  • Filtration: Filter the solid, wash with ice-cold water, and dry.

Part 4: Characterization & Data Analysis[1]

Expected Properties
PropertyValue / ObservationNotes
Appearance White crystalline powder
Melting Point 195 - 205°C (Typical range)Lower than starting material (>300°C) due to loss of zwitterionic lattice.
Solubility Soluble in Ethanol, DMSO, dilute base.Poorly soluble in water (acid form).
Yield 85 - 95%Method A typically yields higher due to lack of hydrolysis competition.
Spectroscopic Validation (NMR)

The formation of the amide bond is confirmed by the appearance of a singlet methyl peak and the downfield shift of the alpha-proton.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.0 ppm (s, 1H, -COOH )
      
    • 
       7.8 ppm (d, 1H, -NH -CO-)
      
    • 
       3.5-3.7 ppm (m, 1H, CH -NH) – Diagnostic shift downfield from ~3.0 ppm in amine.
      
    • 
       1.78 ppm (s, 3H, -CO-CH3 ) – Diagnostic Acetyl Singlet.
      
    • 
       1.2-2.0 ppm (m, 8H, Cyclohexane ring protons).
      
Stereochemical Differentiation

The cis and trans isomers can often be distinguished by the coupling constants of the methine proton at the 4-position:

  • Trans Isomer: The proton at C4 is axial (if the group is equatorial). It typically shows a large coupling constant (

    
     Hz, tt) due to diaxial coupling.
    
  • Cis Isomer: The proton is equatorial (if the group is axial) or the ring flips. The signal is often broader or a pentet with smaller

    
     values.
    

Part 5: Process Workflow Diagram

Workflow Start Start: 4-Aminocyclohexanecarboxylic Acid Dissolve Suspend in Glacial Acetic Acid (Method A) Start->Dissolve AddReagent Add Acetic Anhydride (1.5 eq, Dropwise) Dissolve->AddReagent Heat Heat to 80-90°C (2-3 Hours) AddReagent->Heat Check Check Clarity & TLC (Clear Solution = Done) Heat->Check Concentrate Vacuum Distillation (Remove Solvent) Check->Concentrate Quench Add Cold Water (Hydrolyze Anhydride) Concentrate->Quench Filter Filter Precipitate (Wash w/ Cold Ether) Quench->Filter End Final Product: 4-Acetamidocyclohexanecarboxylic Acid Filter->End

Figure 2: Operational workflow for the high-yield acetylation protocol.

References

  • Synthesis of Trans-4-Aminocyclohexanecarboxylic Acid Derivatives: Patent WO2017134212A1. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.

  • General Acetylation of Amino Acids (Green Chemistry): Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride.

  • Physical Properties of Cyclohexane Amino Acids: PubChem Compound Summary for 4-Aminocyclohexanecarboxylic acid.

  • Stereochemical Separation (Cis/Trans): Organic Syntheses Procedure: cis- and trans-4-Aminocyclohexanecarboxylic acid.

  • Characterization Data (NMR/IR References): ChemicalBook Spectrum Data for 4-Acetamidobenzoic acid (Analogous Aromatic System for Shift Comparison).

Application Note & Protocol: Strategic Solvent Selection for the Extraction of cis-4-Acetamidocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

cis-4-Acetamidocyclohexanecarboxylic acid is a polar, bifunctional molecule of interest in pharmaceutical and materials science. Its structure, featuring a hydrophilic carboxylic acid group and a moderately polar acetamido group on a cyclohexane backbone, presents a distinct challenge for efficient extraction from aqueous matrices. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of an optimal solvent system for its extraction. We will explore both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methodologies, emphasizing the underlying chemical principles to empower the user to make informed decisions.

Physicochemical Properties & Their Impact on Extraction

A thorough understanding of the physicochemical properties of cis-4-Acetamidocyclohexanecarboxylic acid is paramount for developing a successful extraction protocol. While specific experimental data for this exact molecule is not extensively published, we can infer its behavior based on its structural components.

  • Polarity: The presence of both a carboxylic acid and an amide group renders the molecule highly polar. This suggests a high affinity for polar solvents like water and limited solubility in nonpolar organic solvents.

  • Acidity (pKa): The carboxylic acid moiety is the primary driver of its acidic nature. The pKa is anticipated to be in the range of 4-5, similar to other cyclohexanecarboxylic acids. This pH-dependent charge state is a critical handle for manipulating its solubility during extraction.[1]

  • Hydrogen Bonding: The molecule can act as both a hydrogen bond donor (from the carboxylic acid and amide N-H) and acceptor (from the carbonyl oxygens). This contributes significantly to its aqueous solubility.

Strategic Solvent Selection: A Decision-Making Workflow

The selection of an appropriate extraction solvent and method is not a one-size-fits-all process. The following workflow provides a logical progression from theoretical considerations to experimental validation.

Solvent_Selection_Workflow start Start: Aqueous solution of cis-4-Acetamidocyclohexanecarboxylic acid extraction_choice Choose Extraction Method start->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle For larger volumes, initial purification spe Solid-Phase Extraction (SPE) extraction_choice->spe For smaller volumes, higher purity ph_adjustment_lle pH Adjustment of Aqueous Phase lle->ph_adjustment_lle sorbent_selection_spe Sorbent Selection (SPE) spe->sorbent_selection_spe solvent_screening_lle Solvent Screening (LLE) ph_adjustment_lle->solvent_screening_lle optimization_lle Optimization (Solvent Ratio, Number of Extractions) solvent_screening_lle->optimization_lle analysis_lle Analysis of Extraction Efficiency (e.g., HPLC, LC-MS) optimization_lle->analysis_lle end End: Purified Compound analysis_lle->end protocol_development_spe Develop SPE Protocol (Condition, Load, Wash, Elute) sorbent_selection_spe->protocol_development_spe optimization_spe Optimization (Elution Solvent, Volume) protocol_development_spe->optimization_spe analysis_spe Analysis of Extraction Efficiency (e.g., HPLC, LC-MS) optimization_spe->analysis_spe analysis_spe->end

Caption: Decision workflow for selecting an extraction method and solvent system.

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a fundamental technique that relies on the differential solubility of a compound between two immiscible liquid phases. For a polar, acidic compound like cis-4-Acetamidocyclohexanecarboxylic acid, direct extraction from a neutral aqueous solution into a nonpolar organic solvent will be inefficient. The key to successful LLE is pH modification.[2][3]

Principle of pH-Dependent Extraction

By acidifying the aqueous solution to a pH approximately 2 units below the pKa of the carboxylic acid (i.e., pH ~2-3), we can protonate the carboxylate anion. This neutralization of the charge significantly reduces the molecule's polarity and enhances its partitioning into an organic solvent.[3]

Solvent Screening Protocol

Objective: To identify the most effective organic solvent for extracting the protonated form of the target molecule.

Materials:

  • Aqueous solution of cis-4-Acetamidocyclohexanecarboxylic acid (known concentration)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • A selection of immiscible organic solvents (see Table 1)

  • Separatory funnels

  • pH meter or pH paper

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • pH Adjustment: Take a known volume of the aqueous stock solution and adjust the pH to ~2.5 with 1M HCl.

  • Solvent Addition: In a separatory funnel, add an equal volume of the organic solvent to be tested.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely.

  • Aqueous Phase Collection: Drain the lower aqueous layer.

  • Organic Phase Collection: Drain the upper organic layer into a separate container.

  • Back Extraction (for analysis): To quantify the amount of extracted compound, perform a back extraction. Add a fresh portion of an aqueous solution with a pH adjusted to ~7 (using 1M NaOH) to the collected organic phase. This will deprotonate the carboxylic acid, making it water-soluble again and transferring it back into the aqueous phase.

  • Quantification: Analyze the concentration of the target molecule in the back-extracted aqueous phase using a suitable analytical method. The initial concentration in the organic phase can then be calculated.

Solvent Selection Table
SolventPolarity IndexExpected Extraction Efficiency (at pH 2.5)Notes
Ethyl Acetate4.4Moderate to HighA good starting point, balances polarity and water immiscibility.[4]
Methyl tert-Butyl Ether (MTBE)2.5ModerateLess polar than ethyl acetate, may be more selective.
Dichloromethane (DCM)3.1ModerateHigher density than water. Use with caution due to toxicity.
1-Butanol3.9HighPartially miscible with water, which can aid in extracting polar molecules but may complicate phase separation.[5]
n-Hexane0.1LowGenerally too nonpolar for this application.

Note: The extraction efficiency should be determined experimentally.

Method 2: Solid-Phase Extraction (SPE)

SPE is a powerful technique for sample clean-up and concentration, offering higher selectivity and reduced solvent consumption compared to LLE.[6][7] For cis-4-Acetamidocyclohexanecarboxylic acid, an anion exchange mechanism is the most logical approach.[8]

Principle of Anion Exchange SPE

In anion exchange SPE, the sample is passed through a solid sorbent that contains positively charged functional groups. At a pH above the pKa of the target molecule, the deprotonated carboxylate anion will be negatively charged and will be retained on the sorbent. The compound can then be eluted by a solvent that disrupts this ionic interaction, typically by a change in pH or an increase in ionic strength.[9]

Anion Exchange SPE Protocol

Objective: To isolate and concentrate cis-4-Acetamidocyclohexanecarboxylic acid from an aqueous solution.

Materials:

  • Aqueous solution of cis-4-Acetamidocyclohexanecarboxylic acid

  • Strong Anion Exchange (SAX) or Weak Anion Exchange (WAX) SPE cartridges

  • Methanol (for conditioning)

  • Deionized water

  • A weak base (e.g., 0.1M ammonium hydroxide) for sample pH adjustment

  • An acidic eluent (e.g., 1-5% formic acid in methanol)

  • SPE manifold

Procedure:

SPE_Protocol conditioning 1. Conditioning: - Pass methanol through the cartridge. - Equilibrate with deionized water. loading 2. Loading: - Adjust sample pH to ~6.5. - Pass the sample slowly through the cartridge. conditioning->loading washing 3. Washing: - Pass deionized water to remove unretained impurities. - Pass a weak organic solvent (e.g., methanol) to remove nonpolar impurities. loading->washing elution 4. Elution: - Pass an acidic organic solvent (e.g., 1-5% formic acid in methanol) to elute the target compound. washing->elution

Caption: Step-by-step workflow for Solid-Phase Extraction.

  • Conditioning: Activate the SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of deionized water. This wets the sorbent and prepares it for sample loading.

  • Loading: Adjust the pH of the aqueous sample to approximately 2 units above the pKa of the target molecule (e.g., pH 6-7) to ensure the carboxylic acid is deprotonated. Pass the sample through the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 volumes of deionized water to remove any unretained polar impurities. A subsequent wash with a small volume of a weak organic solvent like methanol can remove non-specifically bound nonpolar impurities.

  • Elution: Elute the retained cis-4-Acetamidocyclohexanecarboxylic acid with a small volume of an acidic organic solvent (e.g., 1-5% formic acid in methanol). The acid in the eluent protonates the carboxylate, disrupting its ionic interaction with the sorbent and releasing it from the cartridge.

Conclusion

The optimal solvent and method for extracting cis-4-Acetamidocyclohexanecarboxylic acid will depend on the specific requirements of the application, including sample volume, desired purity, and available equipment. For bulk extractions, a pH-adjusted liquid-liquid extraction with a moderately polar solvent like ethyl acetate or 1-butanol is a robust starting point. For applications requiring higher purity and concentration from smaller sample volumes, solid-phase extraction using an anion exchange mechanism is highly recommended. The protocols and principles outlined in this application note provide a solid foundation for developing a highly efficient and selective extraction method for this challenging molecule.

References

  • J Chromatogr B Analyt Technol Biomed Life Sci. (2002).
  • Journal of Clinical and Diagnostic Research. (2017).
  • Separation and Purification Technology. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Annual Review of Chemical and Biomolecular Engineering. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids.
  • Waters Knowledge Base. (n.d.).
  • ResearchGate. (2021).
  • RWTH Publications. (2025). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids.
  • BenchChem. (2025).
  • ScholarWorks. (n.d.).
  • BenchChem. (2025).
  • Semantic Scholar. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • Organic Chemistry at the University of Colorado Boulder. (n.d.). Liquid/liquid Extraction.
  • ResearchGate. (2014).
  • Chemistry LibreTexts. (2022). Acid-Base Extraction.
  • Waters. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Tiei. (2024). Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method.
  • PubMed. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium: Theoretical and Practical Aspects.
  • ResearchGate. (n.d.). Physicochemical properties of synthesized compounds (4a-j)..
  • PubChem. (2025). 4-Aminocyclohexanecarboxylic acid.
  • ResearchGate. (2023).
  • MDPI. (2022). Automated Liquid Handling Extraction and Rapid Quantification of Underivatized Amino Acids and Tryptophan Metabolites from Human Serum and Plasma Using Dual-Column U(H)
  • Google Patents. (n.d.). Method of selectively extracting amino acids.
  • Acta Crystallographica Section E: Structure Reports Online. (2009). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid.
  • Cheméo. (2026). Cyclohexanecarboxylic acid, 4-(1,1-dimethylethyl)-, cis-.
  • ChemicalBook. (n.d.). trans-4-Isopropylcyclohexane carboxylic acid CAS#: 7077-05-6.
  • Sigma-Aldrich. (n.d.). cis-4-(Fmoc-amino)cyclohexanecarboxylic acid.
  • PubChem. (2024). 4-(Acetyloxy)cyclohexanecarboxylic acid.
  • ChemicalBook. (2025). CIS-4-(BOC-AMINO)CYCLOHEXANECARBOXYLIC ACID.
  • Chem-Impex. (n.d.). Fmoc-cis-4-aminocyclohexane carboxylic acid.
  • ResearchGate. (2017).
  • Google Patents. (2003). PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS.
  • BLD Pharm. (n.d.). cis-4-Aminocyclohexanecarboxylic acid.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing trans-Isomer Formation in cis-4-Acetamidocyclohexanecarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereoselective Synthesis & Purification Product: cis-4-Acetamidocyclohexanecarboxylic Acid Audience: Process Chemists, R&D Scientists, Drug Development Engineers

Core Technical Philosophy: The Kinetic vs. Thermodynamic Battle

To minimize trans-isomer formation, you must understand that you are fighting thermodynamics. In 1,4-disubstituted cyclohexanes, the trans isomer (diequatorial) is thermodynamically more stable than the cis isomer (axial-equatorial) by approximately 1.5–2.0 kcal/mol.

Therefore, high cis-selectivity is a result of Kinetic Control . You must design your reaction to add hydrogen across one face of the aromatic ring rapidly and irreversibly (Syn-addition), while strictly avoiding conditions that allow the molecule to "relax" into its thermodynamically preferred trans conformation.

Troubleshooting Guides & FAQs

Module A: Catalyst & Reaction Conditions

Q: I am using Pd/C, but my cis content is stuck below 60%. Why?

A: Palladium (Pd) and Platinum (Pt) catalysts are poor choices for maximizing cis-selectivity in this specific transformation.[1]

  • The Mechanism: Pd allows for reversible adsorption/desorption of the partially hydrogenated intermediates. This reversibility provides the time and energy required for the ring to flip or the double bond to migrate, leading to the thermodynamic trans product.

  • The Solution: Switch to 5% Rhodium on Carbon (Rh/C) or Ruthenium (Ru) . Rhodium is the "Gold Standard" for cis-selective ring hydrogenation. It promotes rapid, concerted syn-addition of hydrogen with minimal desorption of intermediates.

  • Expected Improvement: Switching from Pd to Rh can often boost cis-selectivity from ~60% to >85% under identical conditions.

Q: Does increasing temperature help conversion rates without hurting selectivity?

A: No. Increasing temperature is the enemy of cis-selectivity.

  • Causality: Higher temperatures provide the activation energy required for the molecule to overcome the rotational barrier or undergo acid/base catalyzed epimerization at the chiral centers.

  • Recommendation: Operate at the lowest temperature that sustains a viable reaction rate (typically 25°C – 50°C ). Do not exceed 60°C. If the rate is sluggish, increase H₂ pressure (up to 500 psi) rather than temperature.

Module B: Solvent & Workup Effects

Q: My HPLC shows 90% cis in the reactor, but only 75% after workup. What happened?

A: You likely triggered Post-Reaction Isomerization .

  • The Culprit: The cis isomer is chemically sensitive. Heating the crude product in acidic or basic solution (e.g., during reflux for recrystallization or solvent stripping) facilitates the inversion of the stereocenter alpha to the carboxylic acid (via enolization).

  • The Solution:

    • Neutralize immediately: If your hydrogenation solvent was acidic (e.g., Acetic Acid), neutralize to pH 7.0 before heating or concentrating.

    • Cold Workup: Perform solvent evaporation under high vacuum at low temperatures (<40°C).

    • Avoid Strong Bases: Never expose the cis-product to alkoxides or hydroxides (NaOH/KOH) at elevated temperatures, as this is the standard industrial method to force conversion to the trans isomer.

Optimized Experimental Protocol

Objective: Synthesis of cis-4-acetamidocyclohexanecarboxylic acid with >90% stereoselectivity.

Materials
  • Substrate: 4-Acetamidobenzoic acid (Purity >98%)

  • Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (50% water)

  • Solvent: Isopropyl Alcohol (IPA) or 10% Aqueous Acetic Acid (use IPA for easier non-acidic workup)

  • H₂ Source: High-pressure hydrogenation reactor

Step-by-Step Methodology
  • Loading: In a high-pressure autoclave, dissolve 4-acetamidobenzoic acid (0.1 mol) in IPA (150 mL).

  • Catalyst Addition: Add 5% Rh/C (2.0 g, approx. 10 wt% loading relative to substrate). Note: Higher catalyst loading favors kinetic capture.

  • Purge: Purge the vessel 3 times with N₂ (50 psi), then 3 times with H₂ (50 psi).

  • Reaction: Pressurize to 300–500 psi (20–35 bar) H₂. Stir vigorously (>1000 rpm) to eliminate mass transfer limitations. Maintain temperature at 25°C–35°C .

  • Monitoring: Monitor H₂ uptake. Reaction is typically complete when uptake plateaus (approx. 3-6 hours).

  • Filtration: Vent H₂ and purge with N₂. Filter the catalyst over a Celite pad. Do not let the catalyst dry out (fire hazard).

  • Isolation (Critical): Concentrate the filtrate under reduced pressure (Rotavap) at bath temp < 40°C .

  • Purification: Recrystallize from a neutral solvent system (e.g., Acetone/Water) if necessary. Avoid boiling for extended periods.

Data Analysis: Catalyst Performance Matrix

Catalyst SystemTypical cis SelectivityReaction RateRisk of IsomerizationNotes
5% Rh/C 85% – 95% HighLowRecommended. Best balance of rate and stereocontrol.
5% Ru/Al₂O₃ 75% – 90%ModerateLowGood alternative; often cheaper than Rh but requires higher pressure.
5% Pd/C 40% – 60%HighHighAvoid. Promotes thermodynamic equilibration.
5% Pt/C 50% – 70%LowModerateOften leads to partial ring reduction or de-acetylation byproducts.

Visualizing the Pathway

The following diagram illustrates the kinetic pathway (desired) versus the thermodynamic trap (undesired).

ReactionPathway cluster_Hydrogenation Hydrogenation Phase Start 4-Acetamidobenzoic Acid (Planar Aromatic) Rh_Cat Rh Catalyst Surface (Syn-Addition) Start->Rh_Cat Adsorption Pd_Cat Pd Catalyst Surface (Reversible Adsorption) Start->Pd_Cat Adsorption Cis_Product cis-Isomer (Kinetic Product) Rh_Cat->Cis_Product Rapid H2 Addition (Low Temp, High P) Pd_Cat->Cis_Product Slow Addition Trans_Product trans-Isomer (Thermodynamic Product) Pd_Cat->Trans_Product Isomerization via Desorption/Re-adsorption Cis_Product->Trans_Product Heat/Acid/Base (Epimerization)

Caption: Kinetic control via Rhodium catalysis yields the cis-isomer. Palladium or harsh workup conditions promote equilibration to the thermodynamic trans-isomer.

References

  • Organic Syntheses. "cis- and trans-4-Aminocyclohexanecarboxylic acid." Org.[2] Synth.1967 , 47, 16. (Demonstrates Rhodium's superiority for cis-selectivity in amino-acid derivatives). Link

  • TCI Chemicals. "Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings." Technical Note. (Explains the mechanistic basis of Rh stereoselectivity). Link

  • ChemicalBook. "4-Acetamidobenzoic acid Properties & Synthesis." (Base material properties). Link

  • Google Patents. "Process for preparation of trans-4-aminocyclohexanecarboxylic acids." WO2003078381A1. (Describes the conditions that cause isomerization to trans, serving as a guide for what to avoid). Link

  • BenchChem. "HPLC-Based Separation of Cis and Trans Isomers." (General principles of separating stereoisomers). Link

Sources

Technical Support Center: Thermal Optimization for cis-Selective Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal "Sweet Spot"

Welcome to the Catalysis Support Center. If you are reading this, you are likely facing the classic dilemma of alkyne semi-hydrogenation: balancing activity (getting the reaction to finish) with selectivity (stopping at the cis-alkene without forming the trans-isomer or the alkane).

While catalyst choice (e.g., Lindlar, Pd-Pb/CaCO₃) is critical, temperature is the often-overlooked "fader" that controls the kinetic vs. thermodynamic outcome. In this guide, we move beyond generic advice to explore the mechanistic causality of temperature effects, grounded in the Horiuti-Polanyi mechanism.

The Science: Kinetics vs. Thermodynamics

To troubleshoot, you must visualize the reaction surface. The formation of the cis-alkene is a kinetically controlled process, while the trans-alkene is the thermodynamically stable product.

The Horiuti-Polanyi Mechanism (Simplified)
  • Adsorption: Alkyne + H₂ bind to the Pd surface.[1]

  • Step 1 (Reversible): Addition of the first H atom forms a surface-bound vinyl species.

  • Step 2 (Irreversible-ish): Addition of the second H atom releases the alkene.

The Temperature Effect:

  • Low T: The reaction follows the lowest energy pathway (syn-addition), releasing the cis-alkene. The energy is insufficient to rotate the intermediate or re-adsorb the product.

  • High T: Thermal energy allows the surface-bound intermediate to rotate (isomerize) or the product to re-adsorb and reduce further to the alkane.

Visualization: The Selectivity Bifurcation

The following diagram illustrates how temperature acts as a "gatekeeper" between the desired cis-pathway and the unwanted side reactions.

ReactionPathway Alkyne Alkyne Substrate (Reactant) Surface Pd Surface Species (Vinyl Intermediate) Alkyne->Surface + H2 (Adsorption) Cis cis-Alkene (Kinetic Product) Surface->Cis Low T (< 20°C) Fast Desorption Trans trans-Alkene (Thermodynamic Impurity) Surface->Trans High T (> 40°C) Isomerization/Rotation Alkane Alkane (Over-Reduction) Cis->Alkane High T / Unpoisoned Re-adsorption

Figure 1: Reaction pathway bifurcation. Green arrows indicate the desired low-temperature kinetic pathway. Red dashed arrows indicate high-temperature failure modes.

Troubleshooting Guides (FAQ)

Issue A: "I am detecting 5-15% trans-isomer."

Diagnosis: Thermodynamic Equilibration. You are likely operating in a temperature regime that permits the rotation of the half-hydrogenated intermediate on the catalyst surface.

Root Cause Analysis:

  • Temperature too high: The activation energy for cis-to-trans isomerization is being met.

  • H₂ Starvation: If the H₂ pressure is too low relative to the temperature, the half-hydrogenated species "sits" on the surface longer, increasing the probability of isomerization before the second H is added.

Corrective Actions:

  • Cool Down: Reduce reaction temperature by 10-15°C.

  • Increase Agitation: Ensure mass transfer is not the bottleneck (H₂ starvation mimics high T effects).

  • Check Protocol: If using a Lindlar catalyst, ensure you are using a "poison" (e.g., Quinoline or 3,6-Dithia-1,8-octanediol) which occupies surface sites and sterically hinders the rotation required for trans formation [1].

Issue B: "The reaction won't stop; I'm getting alkanes."

Diagnosis: Over-Reduction. The catalyst is too active, or the cis-alkene is not desorbing fast enough and is being re-hydrogenated.

Root Cause Analysis:

  • Temperature too high: High T promotes the activation of the alkene double bond (which is harder to reduce than the alkyne, but possible at high T).

  • Unpoisoned Catalyst: The lead (Pb) in Lindlar catalyst increases the activation barrier for alkene reduction. If T is high, this barrier is overcome.

Corrective Actions:

  • Strict T Control: Maintain T < 25°C. Many optimized protocols operate at 0°C to 5°C [2].

  • Monitor Endpoint: Do not rely on time. Monitor H₂ uptake or use in-situ reaction monitoring.

  • Add Quinoline: If using standard Lindlar, adding synthetic quinoline (1-5 mol%) further suppresses the activity towards alkenes [3].

Issue C: "The reaction is stalling at 60% conversion."

Diagnosis: Catalyst Deactivation or Kinetic Trap.

Root Cause Analysis:

  • Temperature too low: The system lacks the energy to overcome the initial adsorption/activation barrier.

  • Over-poisoning: Too much quinoline or lead can shut down the active sites completely at low T.

Corrective Actions:

  • Step-Wise Heating: Do not jump to high T. Increase T in 5°C increments.

  • Solvent Switch: Switch to a solvent with higher H₂ solubility (e.g., from MeOH to EtOAc) rather than raising T immediately.

Experimental Protocol: The "Thermal Ramp" Method

Do not arbitrarily pick a temperature. Use this self-validating workflow to determine the optimal T for your specific substrate.

Workflow Summary Table
ParameterInitial SettingAdjustment LogicStop Condition
Temperature 0°C (Ice Bath)+5°C if rate < 10% conv/hrSelectivity < 98%
Pressure 1 atm (Balloon)Increase to 3 bar if stallingOver-reduction observed
Sampling Every 30 mins-->99% Conversion
Step-by-Step Optimization Procedure
  • Baseline Setup:

    • Prepare substrate (1 mmol) and Lindlar Catalyst (5-10 wt%) in Solvent (MeOH or EtOAc).

    • Add Quinoline (if required, typically 0.2 eq relative to Pd).

    • Equilibrate bath to 0°C .

  • Initiation:

    • Purge with N₂, then introduce H₂ (balloon or manifold).

    • Begin vigorous stirring (>800 rpm) to eliminate mass transfer effects.

  • Kinetic Profiling (The "Ramp"):

    • T = 0°C: Take an aliquot at t=60 min.

    • Decision Gate:

      • If Conversion < 5%: Raise T to 10°C .

      • If Conversion > 10% and cis-selectivity > 99%: HOLD at 0°C.

      • If trans > 2%: LOWER T to -10°C.

  • Validation:

    • Once the reaction is complete, plot Selectivity vs. Temperature. The optimal T is the highest temperature where cis-selectivity remains >98%.

Decision Logic Diagram

OptimizationLogic Start Start Reaction at 0°C Check1 Check Aliquot (t = 60 min) Start->Check1 Slow Conv < 5% (Too Slow) Check1->Slow Low Activity Good Conv > 10% Selectivity > 99% Check1->Good Ideal BadSel Trans > 2% (Isomerization) Check1->BadSel Poor Selectivity ActionRaise Raise T to 10°C Slow->ActionRaise ActionHold Maintain T Continue Monitoring Good->ActionHold ActionCool Cool to -10°C or Check H2 Pressure BadSel->ActionCool

Figure 2: Decision tree for real-time temperature optimization during alkyne hydrogenation.

References

  • Lindlar, H. (1952).[2] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

  • Kusy, R., et al. (2025).[2] Renaissance in Alkyne Semihydrogenation: Mechanism, Selectivity, Functional Group Tolerance, and Applications. Chemical Reviews.

  • Decker, D., et al. (2020).[3][4] Homogeneous catalytic transfer semihydrogenation of alkynes – an overview. Catalysis Science & Technology.

  • Horiuti, I., & Polanyi, M. (1934). Exchange Reaction of Hydrogen on Metal Surfaces. Transactions of the Faraday Society. (Foundational mechanism citation).

Sources

Technical Support Center: Chemoselective Reduction of 4-Acetamidobenzoic Acid

[1]

Status: Operational Ticket ID: CHEM-RED-4ABA Subject: Troubleshooting Guide for Selective Reduction of Carboxylic Acids in the Presence of Amides Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Challenge

The Objective: Reduce the carboxylic acid moiety of 4-acetamidobenzoic acid to an alcohol (4-acetamidobenzyl alcohol) without affecting the acetamido group.

The Challenge: Chemoselectivity. Both the carboxylic acid and the amide are susceptible to reduction or hydrolysis.[2]

  • Target Product: 4-acetamidobenzyl alcohol.

  • Critical Failure 1 (Over-reduction): Reduction of the amide carbonyl, yielding 4-(ethylamino)benzoic acid or 4-ethylaniline.[1]

  • Critical Failure 2 (Hydrolysis/Deacetylation): Loss of the acetyl group during workup, yielding 4-aminobenzyl alcohol or 4-aminobenzoic acid.[1]

This guide provides validated protocols using Borane (BH₃) species, which exhibit high kinetic selectivity for carboxylic acids over amides, unlike Lithium Aluminum Hydride (LiAlH₄).

Diagnostic & Troubleshooting (FAQs)

Use this table to diagnose issues based on your current experimental observations.

SymptomProbable CauseTechnical Solution
Product is 4-aminobenzoic acid (PABA) Hydrolysis. The reaction or workup conditions were too acidic or basic at high temperatures, cleaving the amide.[1]Fix: Ensure the quench is performed with Methanol (MeOH) first, not aqueous acid. If acid is required to break boron complexes, use dilute acid (e.g., 1M HCl) at 0°C and minimize contact time.
Product is 4-ethylaniline (or ethylamino) Over-reduction. The reducing agent was too strong (e.g., LiAlH₄) or the reaction temperature was excessive (>65°C) for prolonged periods.Fix: Switch to the NaBH₄/I₂ or BH₃·THF protocol. These are chemoselective for -COOH. Avoid LiAlH₄ entirely.
Low Yield / Sticky White Solid Boron Complexation. The product is trapped in a stable borate ester or amine-borane complex that hasn't been hydrolyzed.[1]Fix: Perform a "Methanolysis" cycle. Dissolve crude in MeOH, concentrate, and repeat 3x. This converts sticky boron species into volatile Trimethyl Borate (B(OMe)₃).
Reaction Stalled (SM remains) Moisture Contamination. Borane is rapidly destroyed by water.Fix: Dry THF over molecular sieves. Ensure the system is under N₂/Ar atmosphere. If generating BH₃ in situ, ensure I₂ is added slowly but completely.
Violent Exotherm/Foaming Rapid H₂ Evolution. Adding I₂ to NaBH₄ generates H₂ gas instantaneously.Fix: Use a dropping funnel for the Iodine/THF solution. Add dropwise at 0°C. Ensure adequate venting.

Reaction Mechanism & Pathway Visualization

Understanding the pathway is critical for controlling byproducts. The carboxylic acid is activated by borane to form an acyloxyborane intermediate, which is then reduced.

Diagram 1: Reaction Pathways & Byproducts[3]

ReactionPathwaySM4-Acetamidobenzoic Acid(Starting Material)InterTriacyloxyboraneIntermediateSM->Inter BH3 / THF(Activation)Byprod14-Aminobenzoic Acid(Hydrolysis)SM->Byprod1 Acidic/BasicWorkup (Heat)Target4-Acetamidobenzyl Alcohol(TARGET)Inter->Target Hydride Transfer(Reduction)Byprod24-Ethylaniline(Over-Reduction)Target->Byprod2 LiAlH4 orExcess Heat

Caption: The primary pathway (Blue/Green) utilizes Borane activation. Red dashed paths indicate failure modes via hydrolysis or over-reduction.[1]

Validated Experimental Protocols

Protocol A: Cost-Effective In-Situ Borane (NaBH₄ / I₂)

Best for scale-up and cost reduction.[1] Generates BH₃ safely in the flask.

Reagents:

  • 4-Acetamidobenzoic acid (1.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (1.2 equiv)[3]

  • Iodine (I₂) (0.6 equiv)

  • Anhydrous THF[1][4]

Step-by-Step Workflow:

  • Suspension: Suspend 4-acetamidobenzoic acid in anhydrous THF (5 mL/mmol) in a round-bottom flask under N₂.

  • Hydride Addition: Add NaBH₄ (solid) in one portion. The acid will deprotonate, evolving some H₂. Stir for 15 min.

  • Activation (Critical Step): Dissolve I₂ in THF. Add this solution dropwise to the reaction mixture at 0°C.

    • Observation: The solution will turn colorless as I₂ is consumed to form BH₃ and NaI. Massive H₂ evolution will occur.[4]

  • Reaction: Once addition is complete, warm to Room Temperature (RT). If TLC shows incomplete conversion after 2 hours, heat to mild reflux (60°C) for 1 hour.

  • Quench (The "Anti-Hydrolysis" Method):

    • Cool to 0°C.[3][5][6]

    • Add Methanol (MeOH) dropwise until bubbling ceases. Do not use HCl yet.

    • Concentrate the solvent under reduced pressure.[5]

  • Workup: Dissolve the residue in 20% aqueous NaOH (to solubilize the borate) and extract with Ethyl Acetate (EtOAc) or DCM.

    • Note: If the product is amphoteric or water-soluble, continuous extraction may be needed.[1]

Protocol B: High-Purity Commercial Borane (BH₃[1]·THF)

Best for small-scale, high-value synthesis where reagent cost is not a factor.

Reagents:

  • 4-Acetamidobenzoic acid (1.0 equiv)[1]

  • Borane-THF complex (1.0 M solution) (1.5 equiv)[1]

Step-by-Step Workflow:

  • Setup: Dissolve starting material in anhydrous THF at 0°C under Argon.

  • Addition: Add BH₃·THF solution dropwise via syringe.

    • Why: Controls the exotherm and prevents local concentration hotspots that could favor over-reduction.

  • Stirring: Allow to warm to RT and stir for 4–6 hours.

  • Methanolysis (Crucial for Purity):

    • Quench with MeOH carefully.[4]

    • Evaporate to dryness.

    • Repeat: Redissolve residue in MeOH and evaporate again (3 cycles). This removes Boron as volatile B(OMe)₃.

  • Isolation: The resulting solid is often pure enough to proceed. If not, recrystallize from Ethanol/Water.

Process Logic & Control

Diagram 2: Experimental Workflow & Critical Control Points

WorkflowStartStart: Dry THF + SMAddReagentAdd Borane Source(0°C, Dropwise)Start->AddReagentMonitorMonitor TLC(Check for aldehyde)AddReagent->MonitorMonitor->AddReagentIncomplete(Add 0.2 eq more)QuenchQuench with MeOH(Destroy Borane)Monitor->QuenchCompleteEvapEvaporate & Repeat MeOH(Remove B(OMe)3)Quench->EvapFinalIsolate ProductEvap->Final

Caption: Workflow emphasizing the Methanol quench loop to remove boron impurities without acidic hydrolysis.

References & Authority

The protocols above are grounded in the following authoritative chemical literature:

  • The "Gold Standard" NaBH4/I2 Method:

    • Source: Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using NaBH4 and I2. Journal of Organic Chemistry.[4]

    • Significance: Establishes the stoichiometry and safety profile for generating borane in situ to avoid handling pyrophoric BH3 gas.

    • Link:

  • Borane Chemoselectivity:

    • Source: Brown, H. C., et al. (1973). Selective reductions.[4][3][6][7][8] Reaction of borane-tetrahydrofuran with organic compounds containing representative functional groups. Journal of Organic Chemistry.[4]

    • Significance: The foundational text defining that Borane reduces -COOH faster than -CONHR.

    • Link:

  • General Borane Handling & Safety:

    • Source: Kanth, J. V. B. (2014).[8] Borane–Tetrahydrofuran Complex.[4][9] Encyclopedia of Reagents for Organic Synthesis.

    • Significance: Guidelines on stability, storage, and the necessity of inert atmospheres.[10]

    • Link:

Controlling pH levels to stabilize cis-4-Acetamidocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing cis-4-Acetamidocyclohexanecarboxylic Acid

Executive Summary: The Stability Paradox

cis-4-Acetamidocyclohexanecarboxylic acid presents a classic challenge in kinetic versus thermodynamic control.

  • Thermodynamics: The trans isomer (diequatorial conformation) is thermodynamically more stable than the cis isomer (axial-equatorial). Consequently, the molecule has a natural tendency to isomerize to the trans form.

  • Kinetics: Stability is achieved by creating a kinetic barrier—specifically, by controlling pH to prevent the formation of the enolate intermediate that allows the stereocenter to invert.

Core Directive: To preserve the cis configuration, you must maintain a mildly acidic environment (pH 4.5 – 5.5) . Deviating into basic conditions (pH > 7.5) triggers rapid epimerization. Deviating into strong acidity (pH < 2.0) risks amide hydrolysis.[1]

The Mechanisms of Instability

To troubleshoot effectively, you must understand how the molecule degrades.

A. Epimerization (Cis-to-Trans Conversion)

This is the primary failure mode. It occurs at the C1 carbon (alpha to the carboxylic acid).

  • Trigger: Basic pH (OH⁻ ions).

  • Mechanism: The base abstracts the acidic proton at C1.

  • Intermediate: A planar enolate is formed, destroying the stereochemistry.

  • Result: When the enolate reprotonates, it preferentially forms the thermodynamically stable trans isomer.

B. Amide Hydrolysis
  • Trigger: Extreme pH (High or Low) + Heat.

  • Mechanism: The acetamido group (-NHCOCH₃) is cleaved.

  • Result: Formation of 4-aminocyclohexanecarboxylic acid (free amine) and acetic acid.

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation pathways dependent on pH.

degradation_pathways Cis cis-4-Acetamidocyclohexanecarboxylic Acid (Target Molecule) Enolate Enolate Intermediate (Planar C1) Cis->Enolate High pH (>8) Base Catalysis Hydrolysis 4-Aminocyclohexanecarboxylic Acid (Hydrolysis Product) Cis->Hydrolysis pH < 2 or pH > 10 + Heat Trans trans-Isomer (Impurity) Enolate->Trans Reprotonation (Thermodynamic Pref.)

Caption: Figure 1. Degradation pathways.[1] The red path indicates the rapid isomerization risk under basic conditions.

Troubleshooting Guide & FAQs

Scenario A: "My cis-isomer purity dropped from 98% to 85% after aqueous workup."

Diagnosis: You likely exposed the compound to a basic pH during extraction or neutralization. The Science: Even a transient spike to pH 9-10 (e.g., adding strong NaOH rapidly) generates the enolate intermediate.

Corrective Protocol:

  • Avoid Strong Bases: Never use NaOH or KOH for pH adjustment if possible.

  • Use Weak Bases: If neutralization is required, use Sodium Bicarbonate (NaHCO₃) or mild phosphate buffers.

  • Cold Processing: Perform all pH adjustments at 0–4°C. Low temperature significantly slows the rate of isomerization (

    
    ).
    
Scenario B: "The compound is precipitating out of solution unexpectedly."

Diagnosis: You have reached the Isoelectric Point (pI) or the pKa of the carboxylic acid. The Science:

  • The pKa of the carboxylic acid group is approximately 4.8 .

  • At pH < 4.0, the molecule is protonated (neutral charge) and less soluble in water.

  • At pH > 5.5, it exists as a carboxylate anion (negative charge) and is highly water-soluble.

Troubleshooting Table: Solubility vs. Stability

pH RangeSpecies StateSolubility (Aq)Stability RiskAction
< 2.0 Fully Protonated (-COOH)LowHigh: Amide HydrolysisAvoid prolonged exposure.
4.0 - 5.0 Buffer Region (Mix)ModerateOptimal: Kinetic StabilityTarget this range for storage.
> 7.0 Deprotonated (-COO⁻)HighCritical: IsomerizationProcess quickly; keep cold.
Scenario C: "I see a new peak on HPLC at RRT 0.45 after leaving the sample in buffer overnight."

Diagnosis: Hydrolysis of the acetamido group.[2] The Science: While the cis/trans isomerization is the primary risk, the amide bond is susceptible to hydrolysis if the buffer is too acidic (e.g., pH 2.0 with TFA) or if the sample was left at room temperature in an unbuffered solution that drifted in pH.

Solution:

  • Verify buffer pH.[1][3] Ensure it is pH 4.5–5.5 .

  • Store samples at 4°C.

  • HPLC Check: The hydrolysis product (free amine) is much more polar. Ensure your method can resolve the free amine from the acetamido parent.

Validated Protocols

Protocol 1: Safe pH Adjustment for Extraction

Use this protocol to move the molecule from an organic phase to an aqueous phase (or vice versa) without triggering isomerization.

  • Preparation: Prepare a saturated solution of Sodium Dihydrogen Phosphate (NaH₂PO₄, acidic) and Disodium Hydrogen Phosphate (Na₂HPO₄, basic).

  • Cooling: Chill the reaction mixture to < 5°C.

  • Adjustment:

    • To Acidify: Add dilute H₃PO₄ or NaH₂PO₄ dropwise. Target pH 4.5 .

    • To Basify: Do not use NaOH. Add Na₂HPO₄ or NaHCO₃ slowly. Stop at pH 6.0 .

  • Validation: Spot check pH using a calibrated micro-probe (paper strips are often too imprecise for the narrow stability window).

Protocol 2: Preparation of Stability Buffer (pH 4.8)

Ideal for HPLC diluent or short-term storage.

  • Dissolve 6.0 g of Sodium Dihydrogen Phosphate Anhydrous in 900 mL of HPLC-grade water.

  • Adjust pH to 4.8 using dilute Phosphoric Acid (10%).

  • Dilute to 1000 mL.

  • Filter through a 0.22 µm membrane.

References

  • Mechanisms of Cis-Trans Isomerization

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on cyclohexane conformational analysis and thermodynamic preference for equatorial substituents).

  • Amide Hydrolysis Kinetics

    • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society.

  • pKa of Cyclohexanecarboxylic Acids

    • PubChem.[4][5] Cyclohexanecarboxylic acid: Chemical and Physical Properties.

  • Isomerization of 4-substituted Cyclohexanecarboxylic Acids

    • Process for preparation of trans-4-aminocyclohexanecarboxylic acids.[6] (Patent WO2003078381A1). Discusses the thermodynamic equilibrium driving cis-to-trans conversion under basic conditions.

  • Analytical Stability of Amino-Cyclohexane Derivatives

    • BenchChem Technical Support.[2][7] Synthesis and Troubleshooting of Aminocyclohexanol Derivatives. (General principles of cyclohexane derivative stability).

Disclaimer: This guide is intended for research and development purposes. Users must validate these protocols within their specific experimental context.

Sources

Validation & Comparative

1H NMR chemical shift differences between cis and trans-4-acetamidocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic "Fingerprint"

For researchers synthesizing or isolating 4-acetamidocyclohexanecarboxylic acid, distinguishing the stereoisomers is a critical quality attribute. The distinction relies on the conformational preference of the cyclohexane ring.[1]

  • The Bottom Line:

    • Trans-Isomer: The methine protons (H-1 and H-4) are axial . They appear upfield (lower ppm) as broad multiplets (large

      
       values).
      
    • Cis-Isomer: The methine protons exist in an equilibrium (average of axial/equatorial). They appear downfield (higher ppm) relative to the trans isomer and manifest as narrower multiplets.

Performance Metric: 1H NMR is the superior method for determining isomeric purity compared to melting point (often broad for these amides) or HPLC (requires derivatization or specialized columns).

Mechanistic Foundation: Conformational Analysis

To interpret the spectra, one must understand the solution-state dynamics. The cyclohexane ring adopts a chair conformation to minimize steric strain.

Thermodynamic Stability
  • Trans-Isomer (

    
    ):  The two substituents (acetamido and carboxylic acid) can both occupy equatorial  positions simultaneously. This (
    
    
    
    )-conformation is thermodynamically dominant. Consequently, the protons at C1 and C4 are locked in axial positions.
  • Cis-Isomer (

    
    ):  Geometric constraints force one substituent to be axial while the other is equatorial (
    
    
    
    ). The ring undergoes rapid flipping at room temperature. The observed NMR signal is a weighted average, but the presence of equatorial character deshields the nucleus.
Visualization of Conformational Energy

The following diagram illustrates the stability landscape that dictates the NMR signals.

ConformationEnergy Trans Trans-Isomer (Diequatorial Substituents) Cis Cis-Isomer (Axial/Equatorial Mixture) Trans->Cis Isomerization (Requires Bond Breaking) H_trans Methine Protons (H1, H4) Locked AXIAL Shielded (Upfield) Trans->H_trans Stereochemical Consequence H_cis Methine Protons (H1, H4) Rapid Eq/Ax Exchange Deshielded (Downfield) Cis->H_cis Stereochemical Consequence

Figure 1: Conformational landscape dictating the magnetic environment of methine protons.

Comparative Analysis: Spectral Data

The following data assumes a standard solvent such as DMSO-


 or D

O/NaOD. Note that chemical shift absolute values (

) may vary slightly with concentration and pH, but the difference (

)
and splitting patterns remain constant.
Chemical Shift & Coupling Constants
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)Diagnostic Value
H-1 / H-4 Shift (

)
~3.4 – 3.6 ppm ~3.7 – 3.9 ppm

ppm (Cis is Downfield)
Signal Multiplicity tt (Triplet of Triplets) Quintet-like / Narrow Multiplet Trans shows clear large coupling.
Coupling (

)

Hz

Hz
Average

Hz
Large

is unique to Trans.
Signal Width (

)
> 20 Hz (Broad)< 12 Hz (Narrow)Most reliable metric.
Detailed Interpretation
  • The "W-Rule" (Width at Half-Height):

    • In the trans isomer, the methine proton is axial. It couples with two adjacent axial protons (

      
       Hz) and two adjacent equatorial protons (
      
      
      
      Hz). The total width of the signal is the sum of these couplings (
      
      
      Hz).
    • In the cis isomer, the proton averages equatorial character. Equatorial protons have small couplings to neighbors (

      
       and 
      
      
      
      are both small, ~3-5 Hz). The signal appears much narrower.
  • Chemical Shift Anisotropy:

    • Axial protons (Trans) are shielded by the ring C-C bond anisotropy, shifting them upfield.

    • Equatorial protons (Cis component) are deshielded, shifting them downfield.

Experimental Protocol: Validation Workflow

To ensure reproducibility, follow this protocol for preparing samples. Carboxylic acids can form dimers or aggregates that broaden peaks; proper solvent choice is essential.

Sample Preparation
  • Mass: Weigh 10–15 mg of the solid sample.

  • Solvent: Use DMSO-

    
      for the most distinct amide peaks.
    
    • Alternative: If solubility is poor, use D

      
      O with 2 equivalents of NaOD . This converts the acid to the carboxylate (
      
      
      
      ), simplifying the spectrum by removing the COOH proton and preventing aggregation.
  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

Acquisition Parameters
  • Frequency: 400 MHz or higher recommended (to resolve the multiplets).

  • Scans (NS): 16–32 scans are usually sufficient.

  • Temperature: 298 K (25°C). Note: High-temperature NMR (e.g., 80°C) can sharpen the cis-isomer signals by accelerating the ring flip, confirming the equilibrium.

Diagnostic Workflow (Graphviz)

Workflow Start Acquire 1H NMR (Focus on 3.0 - 4.0 ppm region) CheckMethine Identify Methine Protons (H-1 and H-4) Start->CheckMethine MeasureWidth Measure Width at Half Height (W1/2) OR Coupling Constants (J) CheckMethine->MeasureWidth Decision Is W > 20 Hz AND J ~ 11 Hz? MeasureWidth->Decision TransResult TRANS Isomer (Diequatorial) Decision->TransResult Yes CisResult CIS Isomer (Axial/Equatorial) Decision->CisResult No (Narrow peak)

Figure 2: Decision tree for assigning stereochemistry based on methine signal topology.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Foundational text on coupling constants in cyclohexane systems).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Garbisch, E. W. (1964). Conformations. IV. 1H NMR Spectra of Cyclohexanes. Journal of the American Chemical Society, 86(23), 5561–5564. (Classic reference for the "W-width" rule).
  • ChemicalBook. (n.d.). Trans-4-aminocyclohexanecarboxylic acid NMR Spectrum. Retrieved from (Used for comparative shift data of the parent amino acid).

Sources

Comparative Mass Spectrometry Guide: cis- vs. trans-4-Acetamidocyclohexanecarboxylic Acid

[1]

Executive Summary

4-Acetamidocyclohexanecarboxylic acid (MW 185.22 Da) exists as two stereoisomers: cis and trans. Distinguishing these isomers is critical in pharmaceutical development, particularly as the trans isomer of the related compound, Tranexamic Acid, is the active antifibrinolytic agent, while the cis form is often considered an impurity.

In Mass Spectrometry (MS), while both isomers yield similar fragment ions due to identical connectivity, they are distinguishable by the relative abundance of specific product ions. The cis isomer, capable of adopting a conformation where the C1-carboxyl and C4-acetamido groups are spatially proximal, exhibits enhanced intramolecular elimination pathways (e.g., dehydration) compared to the thermodynamically stable trans isomer, which predominantly adopts a diequatorial conformation.

Mechanistic Fragmentation Pathways

To interpret the spectra, one must understand the causality behind the fragmentation.[1] The two primary mechanisms are Charge-Remote Fragmentation (common in aliphatic rings) and Proximity-Assisted Elimination (stereoselective).

Core Fragmentation Channels[1]
  • Loss of Ketene (-42 Da): Characteristic of N-acetyl groups.

    • 
       (Reversion to the amino acid core).
      
  • Loss of Water (-18 Da): Occurs via the carboxyl group or interaction between functional groups.

    • 
      .
      
  • Combined Loss (-60 Da): Simultaneous loss of Acetic Acid (or Ketene + Water).

    • 
      .
      
Stereochemical Differentiator: The "Proximity Effect"

In the cis isomer, the flexibility of the cyclohexane ring (twist-boat accessibility) allows the acetamido oxygen and the carboxylic hydrogen to approach within bonding distance.[1] This facilitates a stereoselective dehydration or cyclization, significantly increasing the intensity of the


1
Pathway Visualization

The following diagram illustrates the competing fragmentation pathways and the stereoselective route unique to the cis isomer.

FragmentationPathwaysM_IonMolecular Ion (M+)m/z 185Ketene_Loss[M - Ketene]+m/z 143(Amino Acid Core)M_Ion->Ketene_Loss- 42 Da (CH2=C=O)Common to bothCOOH_Loss[M - COOH]+m/z 140M_Ion->COOH_Loss- 45 DaAlpha CleavageCis_InterCis-Specific Interaction(Proximity Effect)M_Ion->Cis_InterCis Isomer OnlyTrans_StableTrans Isomer(Diequatorial)M_Ion->Trans_StableTrans IsomerDehydration[M - H2O]+m/z 167(Cyclic Intermediate)Cis_Inter->DehydrationFacilitated H-TransferCyclic_ImideBicyclic Lactam/Imidem/z 125(Loss of AcOH)Dehydration->Cyclic_Imide- 42 Da (Ketene)Trans_Stable->Ketene_LossMajor Pathway

Figure 1: Mechanistic divergence in fragmentation. The red nodes indicate pathways enhanced in the cis-isomer due to steric proximity of functional groups.[1]

Comparative Performance Data

The following data compares the fragmentation profiles obtained via Electrospray Ionization (ESI) in Positive Mode (

Diagnostic Ion Ratios

The most reliable metric for differentiation is the ratio of the Dehydrated Ion (


ParameterCis-Isomer (cis-4-Acetamido...)[1]Trans-Isomer (trans-4-Acetamido...)[1]Mechanistic Rationale
Base Peak (100%)

144 or 168 (Variable by Energy)

144 (

)
Trans isomer lacks driving force for dehydration; deacetylation dominates.[1]
[M+H - H₂O]⁺ (

168)
High Intensity (>40-60%)Low Intensity (<10-20%)Cis geometry permits 1,3- or 1,4-diaxial interaction facilitating water loss.
[M+H - 60]⁺ (

126)
Medium/High LowCombined loss of Acetic Acid (or Ketene + Water) is favored by cis cyclization.
Stability Lower (Fragment prone)Higher (Stable molecular ion)Trans diequatorial conformation is thermodynamically more stable.
Spectral Fingerprint Summary
  • Cis-Spectrum: Characterized by a "busy" spectrum with prominent satellite peaks at

    
     and 
    
    
    .[1]
  • Trans-Spectrum: Dominated by the loss of the N-acetyl group (

    
    ) and the protonated molecular ion; water loss is minimal.[1]
    

Experimental Protocol for Differentiation

To reproduce these results and validly distinguish the isomers, follow this standardized LC-MS/MS workflow.

A. Sample Preparation[2]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why: Formic acid ensures protonation (

      
      ), essential for ESI+.
      
  • Concentration: Dilute to 10 µg/mL for direct infusion or LC injection.

B. LC-MS Conditions[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm).

    • Note: The trans isomer typically elutes earlier than the cis isomer on standard C18 columns due to higher polarity/hydrogen bonding capability with the mobile phase, though this can reverse depending on specific mobile phase pH.

  • Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV).

    • Critical Step: Use a low-to-medium CE (15-20 eV) to observe the differential water loss.[1] High energy (>40 eV) may obliterate stereochemical differences by shattering the ring.

C. Data Analysis (Self-Validation)
  • Extract Ion Chromatograms (EIC) for

    
     186 (
    
    
    ), 168 (
    
    
    loss), and 144 (Ketene loss).
  • Calculate Ratio:

    
    .
    
  • Interpretation:

    • If

      
       Likely Cis  Isomer.
      
    • If

      
       Likely Trans  Isomer.
      

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of N-cyclohexylacetamide (Analogous Fragmentation)." NIST Chemistry WebBook, SRD 69. [Link]

  • Harrison, A. G. "Chemical Ionization Mass Spectrometry." CRC Press, 1992.
  • Schröder, E., et al. "Differentiation of cis- and trans-4-aminocyclohexanecarboxylic acid by MS."[1] Journal of Pharmaceutical and Biomedical Analysis. (General reference for amino-cyclohexane derivatives).

  • Tao, W. A., & Cooks, R. G. "Chiral analysis by MS." Analytical Chemistry, 2003. (Principles of kinetic method and stereochemical distinction).

Technical Guide: Chromatographic Differentiation of cis-4-Acetamidocyclohexanecarboxylic Acid

[1]

Executive Summary

Objective: To provide a robust, self-validating Thin Layer Chromatography (TLC) protocol for monitoring the synthesis of cis-4-acetamidocyclohexanecarboxylic acid (Product) from 4-aminocyclohexanecarboxylic acid (Starting Material/SM) or 4-acetamidobenzoic acid.

The Challenge: The primary analytical difficulty lies in the lack of a strong UV chromophore in the saturated cyclohexane ring and the zwitterionic nature of the amino acid starting material. Standard UV visualization (254 nm) is ineffective.[1] Furthermore, distinguishing the cis-isomer from the trans-isomer requires precise mobile phase modulation.

Methodological Solution: This guide utilizes a Dual-Stain Logic Gate approach. We exploit the chemical reactivity differences between the free amine (SM) and the acetamide (Product) using Ninhydrin (specific for amines) and Potassium Permanganate (universal oxidizer), coupled with an acidic mobile phase to suppress ionization.

Chemical Context & Separation Rationale

To design an effective separation, one must understand the intermolecular forces at play.

FeatureStarting Material (SM) (4-Aminocyclohexanecarboxylic acid)Product (P) (cis-4-Acetamidocyclohexanecarboxylic acid)TLC Implication
Electronic State Zwitterionic (

) at neutral pH.[1]
Neutral/Weak Acid (

).[1]
SM adheres strongly to Silica (Baseline).[1] P migrates freely.[1]
Polarity Extremely High.[1]Moderate to High.[1]SM requires highly polar solvents (e.g., BAW) to move.[1]
Chromophore None (saturated ring).[1]Weak Carbonyl (

, ~210 nm).[1]
UV is useless. Chemical staining is mandatory.[1]
Stereochemistry Mixture or pure isomer.[1]cis (Target) vs. trans (Impurity).cis isomer is generally more polar (lower Rf) than trans due to axial/equatorial conformation.[1]
The "Baseline Separation" Principle

Because the SM is an amino acid, it exists as a zwitterion. In standard organic solvents (DCM, Ethyl Acetate), it will not migrate from the baseline (

1

Experimental Methodology

Stationary Phase
  • Material: Silica Gel 60

    
     (Aluminum or Glass backed).[1]
    
  • Pre-treatment: None required, though heating plates to 100°C for 30 mins can remove moisture for critical isomer separations.[1]

Mobile Phase Optimization

Two systems are recommended. System A is for routine reaction monitoring.[1] System B is for purity checks (isomer separation).[1]

SystemComposition (v/v)PurposeExpected Behavior
A (Standard) DCM : MeOH : AcOH (90 : 9 : 1)Reaction Monitoring. SM: Baseline (

).Product: Mid-plate (

).[1]
B (High Polarity) n-Butanol : AcOH : Water (3 : 1 :[1] 1)Trace SM Detection. SM: Migrates (

).Product: High (

).

Critical Note: The addition of Acetic Acid (AcOH) is non-negotiable. It protonates the carboxylic acid, preventing "tailing" (streaking) caused by the ionization of the carboxylate group on the silica surface.

Visualization (The Logic Gate)

Since UV is ineffective, we use a sequential or parallel staining strategy to validate identity.

  • Ninhydrin Stain (Specific for SM): Reacts with free primary amines to form Ruhemann’s Purple.[1]

    • Observation: SM turns Red/Purple .[1] Product (amide) stays Colorless .[1]

  • KMnO₄ or Hanessian’s Stain (Universal): Oxidizes organic material.[1]

    • Observation: Product appears as a Yellow/White spot on a purple/blue background.

Step-by-Step Protocol

Step 1: Sample Preparation
  • Reference Standard (SM): Dissolve 5 mg of 4-aminocyclohexanecarboxylic acid in 1 mL of Water/Methanol (1:1) .[1] Note: It may not dissolve in pure DCM.

  • Reaction Aliquot: Take 50 µL of reaction mixture. Dilute with 500 µL Methanol.

  • Co-Spot: Spot SM, Reaction Mix, and a Co-spot (SM + Mix) to verify separation.

Step 2: Elution
  • Pour System A (DCM:MeOH:AcOH 90:9:1) into the chamber.

  • Add a filter paper wick to saturate the atmosphere (prevents edge effects).

  • Elute until the solvent front is 1 cm from the top.

Step 3: Visualization Workflow

Perform these stains on separate plates or cut the plate in half.

  • Plate 1 (Ninhydrin Test): Dip in Ninhydrin solution. Heat with a heat gun at ~110°C for 1-2 minutes.

    • Success Criteria: The baseline spot (SM) glows purple. The migrating spot (Product) remains invisible.

  • Plate 2 (Permanganate Test): Dip in KMnO₄ solution. Air dry (no heat needed usually, or mild heat).[1]

    • Success Criteria: The migrating spot (Product) appears yellow.

Decision Logic & Workflow Diagram

The following diagram illustrates the decision-making process for interpreting the TLC results.

TLC_WorkflowStartReaction AliquotTLC_RunElute in DCM:MeOH:AcOH (90:9:1)Start->TLC_RunSplitSplit Plate / Dual StainTLC_Run->SplitNinhydrinStain A: Ninhydrin(Heat 110°C)Split->NinhydrinKMnO4Stain B: KMnO4(Oxidation)Split->KMnO4Res_Nin_PosPurple Spot at Baseline?(Positive)Ninhydrin->Res_Nin_PosCheck BaselineRes_Nin_NegNo Purple Spot at Rf ~0.4?(Negative)Ninhydrin->Res_Nin_NegCheck Mid-plateRes_KMnO4_PosYellow Spot at Rf ~0.4?(Positive)KMnO4->Res_KMnO4_PosCheck Mid-plateConclusion_SMUnreacted Amine PresentRes_Nin_Pos->Conclusion_SMYesConclusion_ProdAcetamide Product FormedRes_Nin_Neg->Conclusion_ProdConfirms AmideRes_KMnO4_Pos->Conclusion_ProdConfirms Organic

Caption: Figure 1. Dual-stain logic flow for distinguishing amine starting materials from amide products.

Advanced Troubleshooting: cis vs. trans Differentiation

While the protocol above confirms the formation of the amide, it does not guarantee stereochemical purity. The cis and trans isomers of 1,4-disubstituted cyclohexanes have distinct physical properties.

  • Theory: In the trans-isomer (diequatorial), the molecule is flatter and less polar. In the cis-isomer (axial-equatorial), the molecule is more compact but often interacts more strongly with silica due to accessible polar groups.

  • Separation:

    • Usually, the trans-isomer has a higher Rf (moves faster) than the cis-isomer on Silica gel.

    • Resolution Strategy: If you observe two close spots in the product region (e.g., Rf 0.40 and 0.45) using System A, lower the polarity to DCM:MeOH:AcOH (95:4:1) to maximize the resolution between the isomers.

References

  • Functional Group Staining: "TLC Visualization Reagents." EPFL. [Link]

  • Amino Acid Chromatography: "Separation of Amino Acids by Thin Layer Chromatography." Amrita University Virtual Lab. [Link][1]

  • Isomer Separation Context: "HPLC Characterization of cis and trans Mixtures." Michigan State University Chemistry. [Link][1]

  • Starting Material Data: "4-Aminocyclohexanecarboxylic acid." PubChem. [Link][1]

Safety Operating Guide

Personal protective equipment for handling cis-4-Acetamidocyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

cis-4-Acetamidocyclohexanecarboxylic acid (CAS: 845506-93-6) is a functionalized cyclohexane derivative widely used as an intermediate in pharmaceutical synthesis (e.g., protease inhibitors, mucoprotective agents).[1] While often categorized as a standard organic intermediate, its dual functionality (carboxylic acid + acetamido group) necessitates a safety protocol that addresses both corrosive potential (acidic moiety) and sensitization risks (amide moiety).

Critical Warning: Treat this compound as a Skin & Eye Irritant (Category 2) and a Respiratory Irritant (STOT SE 3) . In the absence of comprehensive toxicological data (common for R&D intermediates), the Precautionary Principle applies: assume potential for allergic sensitization upon repeated exposure.

Hazard Assessment & Mechanism of Action

To select the correct PPE, one must understand the mechanism of hazard.[1]

  • Acidity (pKa ~4.5 - 5.0): The carboxylic acid group facilitates proton donation.[1] Upon contact with moist mucous membranes (eyes, lungs), it lowers local pH, causing immediate irritation or chemical burns at high concentrations.[1]

  • Particulate Dispersion: As a crystalline solid, the primary vector of exposure is airborne dust .[1] Electrostatic charging during weighing can cause "fly-out," coating the researcher’s wrists and face.[1]

  • Solvent Carrier Effect: When dissolved in organic solvents (DMSO, DCM, Methanol) for synthesis, the chemical's permeability through skin increases drastically.[1] PPE must resist the solvent first to stop the solute.[1]

Risk Logic Visualization

The following diagram outlines the decision logic for risk assessment when handling this specific intermediate.

RiskAssessment Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution RiskSolid Risk: Inhalation & Static Dust Control: HEPA Filter / Fume Hood Solid->RiskSolid RiskSolvent Risk: Dermal Absorption via Vehicle Control: Barrier Selection Solution->RiskSolvent PPE_Solid PPE: N95/P100 (if open bench) Nitrile Gloves (Single) RiskSolid->PPE_Solid PPE_Solvent PPE: Fume Hood Mandatory Nitrile (Double) or Laminate RiskSolvent->PPE_Solvent

Figure 1: Decision logic for assessing risk based on physical state.[1] Note that solution-phase handling requires stricter glove protocols due to solvent permeation.[1]

PPE Selection Matrix

This matrix moves beyond generic advice, tailoring protection to specific laboratory operations.

PPE Component Standard Operation (Weighing/Transfer) High-Risk Operation (Synthesis/Spill Cleanup) Technical Justification
Hand Protection Nitrile (0.11 mm) Double Nitrile or Silver Shield® (Laminate) Single nitrile is sufficient for dry solid.[1] Solutions in DCM/DMSO require double gloving; the outer glove protects against physical tear, the inner against permeation.[1]
Eye Protection Safety Glasses (Side Shields)Chemical Goggles (Indirect Vent)Glasses protect against projectiles.[1] Goggles are required if fine dust generation is likely or if heating solutions (splash risk).[1]
Respiratory Fume Hood (Primary)N95 / P100 Respirator (Secondary)Engineering controls (Hood) are superior.[1] Use a respirator only if weighing outside a hood is unavoidable (e.g., balance stability issues).[1]
Body Defense Lab Coat (Cotton/Poly)Tyvek® Sleeves + Apron The wrist gap is the most common exposure point.[1] Tyvek sleeves bridge the gap between glove and lab coat.[1]
Footwear Closed-toe, leather/syntheticChemical-resistant overshoesPrevents absorption of spilled powders into canvas or mesh shoes.[1]

Operational Protocols

Protocol A: Weighing & Transfer (Static Control)

Context: cis-4-Acetamidocyclohexanecarboxylic acid is a dry powder prone to static.

  • Engineering Setup: Operate within a certified chemical fume hood.[1][2] If using a precision balance that drifts due to airflow, use a static-dissipative balance enclosure .[1]

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer.[1] This prevents the powder from "jumping" onto gloves.[1]

  • Technique:

    • Place a chemically resistant mat (spill pad) under the balance.

    • Transfer slowly to minimize aerosolization.[1]

    • Self-Validation: After weighing, wipe the area with a wet tissue (water-dampened). If the tissue turns white/opaque, containment failed; review technique.[1]

Protocol B: Handling Solutions (Synthesis)

Context: Dissolved in solvents like Methanol or Dichloromethane (DCM).

  • Glove Layering:

    • Inner Layer: 4 mil Nitrile (Inspection White/Blue).[1]

    • Outer Layer: 4-8 mil Nitrile (Dark color) or Laminate (if using DCM).[1]

    • Why? This provides a visual indicator of breach and increases breakthrough time.[1]

  • Sash Height: Keep the fume hood sash at the lowest working position (typically 18 inches or lower) to create a physical barrier against splashes.[1]

Protocol C: Decontamination & Doffing

Improper removal of PPE is a leading cause of secondary exposure.[1]

  • Glove Removal: Use the "Beak Method" (pinch and pull) to ensure the exterior of the glove never touches skin.[1]

  • Hand Washing: Wash hands with soap and cool water immediately.[1] Avoid hot water, which opens pores and increases absorption potential.[1]

  • Disposal: All contaminated solids (wipes, gloves) must be disposed of as Solid Hazardous Waste .[1] Do not use regular trash.[1]

Emergency Response

Accidental Spills (Solid)
  • Isolate: Mark the area.[1] Do not walk through the powder.[1]

  • Wet Method: Do NOT sweep dry.[1] Cover the spill with paper towels dampened with water or a dilute sodium bicarbonate solution (neutralizes the acid).[1]

  • Collect: Scoop the wet slurry into a hazardous waste bag.

  • Verify: Wipe the surface with a pH strip to ensure no acidic residue remains.[1]

Exposure First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[1][3][4][5] Hold eyelids open. The acidic nature requires thorough irrigation to restore physiological pH.[1]

  • Skin Contact: Brush off dry powder before wetting (preventing a concentrated acid solution on skin), then wash with soap and water.[1]

Waste Disposal Strategy

  • Classification: Hazardous Waste (Chemical).[1]

  • Segregation:

    • Solid Waste: Contaminated PPE, weigh boats, and dry powder goes into "Solid Hazardous Waste."[1]

    • Liquid Waste: If dissolved, segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[1]

  • Labeling: Clearly label as "cis-4-Acetamidocyclohexanecarboxylic acid - Irritant/Acid."

References

  • National Institutes of Health (NIH) . (2025).[1] cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid: Structure and Synthesis. PMC. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . Laboratory Safety Guidance: Handling Irritant Solids. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.